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  • Product: [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride
  • CAS: 1332531-01-7

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride

An In-depth Technical Guide to [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride Abstract This technical guide provides a comprehensive overview of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, a subst...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. The document details the compound's chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via reductive amination. Furthermore, it establishes a self-validating system of analytical workflows for structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary technical insights and detailed methodologies for the synthesis, characterization, and handling of this compound.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals due to their favorable pharmacokinetic properties. The specific compound, [1-(4-Methylbenzyl)piperidin-4-yl]methanol, combines this key heterocyclic motif with a hydroxymethyl group and an N-(4-methylbenzyl) substituent. The hydroxymethyl group at the 4-position serves as a critical handle for further chemical functionalization, allowing for the construction of more complex molecules. The N-benzyl group, particularly with the methyl substituent on the phenyl ring, modulates the molecule's lipophilicity and electronic properties, which can be crucial for its interaction with biological targets.[1] The hydrochloride salt form is often utilized to enhance aqueous solubility and stability, facilitating its use in various experimental and pharmaceutical contexts.[2] This guide provides a detailed exploration of its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is essential for its application in research and development.

Chemical Structure

The molecule consists of a piperidine ring substituted at the 1-position with a 4-methylbenzyl group and at the 4-position with a methanol group. The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion.

Diagram: Chemical Structure of [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride

Caption: Structure of [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride.

Quantitative Data Summary

The key quantitative properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1332531-01-7[3]
Molecular Formula C₁₄H₂₂ClNO[3]
Molecular Weight 255.78 g/mol [3]
Appearance White to off-white solid[2]
Purity ≥98% (typical)[3]
Storage Sealed in dry, 2-8°C[3]

Synthesis and Purification

The most efficient and common synthetic route to prepare N-substituted piperidines like the target compound is through reductive amination.[1][4] This method involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices
  • Reactants : (Piperidin-4-yl)methanol hydrochloride is chosen as the amine source, and 4-methylbenzaldehyde provides the N-substituent.[5][6]

  • Reaction Type : Reductive amination is superior to direct N-alkylation, which often suffers from over-alkylation, leading to the formation of quaternary ammonium salts and lower yields of the desired secondary or tertiary amine.[4][7]

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is milder and more selective than reagents like sodium borohydride (NaBH₄). NaBH(OAc)₃ preferentially reduces the iminium ion intermediate over the starting aldehyde, minimizing the side reaction where the aldehyde is reduced to an alcohol.[7]

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively dissolve the reactants.[7]

  • Acid Catalyst : A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is actually reduced.[7]

  • Purification & Salt Formation : After the reaction, a standard aqueous workup is performed to remove inorganic byproducts. The final product is often purified via column chromatography. The hydrochloride salt is then typically formed by treating a solution of the free base with methanolic HCl or HCl gas.[8]

Detailed Synthesis Protocol
  • Imine/Iminium Formation : To a stirred solution of (Piperidin-4-yl)methanol hydrochloride (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 30 minutes.

  • Reduction : To the mixture from step 1, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer.

  • Extraction : Extract the aqueous layer twice with DCM.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, [1-(4-Methylbenzyl)piperidin-4-yl]methanol.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Salt Formation : Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation : Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride.

Diagram: Synthesis Workflow

G cluster_0 Reaction Phase cluster_1 Work-up & Purification Reactants (Piperidin-4-yl)methanol HCl + 4-Methylbenzaldehyde Iminium Iminium Ion Formation (DCM, Et3N, RT) Reactants->Iminium Reduction Reduction (NaBH(OAc)3, RT, 12-18h) Iminium->Reduction Quench Quench (aq. NaHCO3) Reduction->Quench Extract Extract (DCM) Quench->Extract Purify Column Chromatography Extract->Purify Salt Salt Formation (HCl in Ether) Purify->Salt Final Final Product: [1-(4-Methylbenzyl)piperidin-4-yl]methanol HCl Salt->Final

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound. This self-validating system ensures scientific integrity.

¹H and ¹³C NMR Spectroscopy
  • Purpose : NMR spectroscopy is the primary tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Protocol :

    • Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected Results (¹H NMR) :

    • Aromatic Protons : Two doublets in the range of δ 7.1-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Benzyl Protons : A singlet around δ 3.5 ppm (—CH₂—Ar).

    • Piperidine Protons : A complex series of multiplets between δ 1.2-3.0 ppm.

    • Methanol Protons : A doublet around δ 3.2-3.4 ppm for the —CH₂OH group.

    • Hydroxyl Proton : A triplet (or broad singlet) for the —OH group, which may be exchangeable with D₂O.

    • Methyl Protons : A singlet around δ 2.3 ppm for the Ar—CH₃ group.

  • Expected Results (¹³C NMR) : Peaks corresponding to each unique carbon atom, including the aliphatic carbons of the piperidine ring, the benzylic carbon, the aromatic carbons, the methyl carbon, and the methanol carbon.

Mass Spectrometry (MS)
  • Purpose : MS determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions, confirming the molecular formula.

  • Protocol :

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) in positive ion mode.

  • Expected Results : The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₄H₂₁NO + H⁺ (approx. 220.17).

High-Performance Liquid Chromatography (HPLC)
  • Purpose : HPLC is used to assess the purity of the final compound by separating it from any starting materials or byproducts.

  • Protocol :

    • Use a C18 reverse-phase column.

    • Employ a mobile phase gradient, for example, water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

    • Monitor the elution profile using a UV detector, typically at 254 nm.

  • Expected Results : A pure sample (≥98%) will show a single major peak in the chromatogram.

Diagram: Analytical Validation Workflow

G cluster_0 Analytical Techniques cluster_1 Validation Outputs Input Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (ESI-MS) Input->MS HPLC Purity Analysis (RP-HPLC) Input->HPLC Struct Structural Confirmation NMR->Struct MW Molecular Weight Verification MS->MW Purity Purity Assessment (≥98%) HPLC->Purity Final Validated Compound Struct->Final MW->Final Purity->Final

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Foundational

Multi-Target Directed Ligands in Neuropharmacology: Mechanism of Action for[1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride Derivatives

Executive Summary The complexity of neurodegenerative disorders, such as Alzheimer's disease (AD) and neuropathic pain syndromes, has exposed the limitations of single-target therapeutics. In response, modern neuropharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The complexity of neurodegenerative disorders, such as Alzheimer's disease (AD) and neuropathic pain syndromes, has exposed the limitations of single-target therapeutics. In response, modern neuropharmacology has shifted toward Multi-Target-Directed Ligands (MTDLs). At the forefront of this structural revolution is the versatile pharmacophore [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (CAS: 1332531-01-7)[1].

This whitepaper provides an in-depth technical analysis of how derivatives of this specific scaffold function mechanistically. By leveraging the lipophilic 4-methylbenzyl group and the basic piperidine core, researchers can synthesize potent dual-action agents that simultaneously inhibit cholinesterases (AChE/BChE) and antagonize the NMDA receptor (specifically the NR2B subunit)[2][3].

Structural Pharmacology & Scaffold Rationale

The architectural brilliance of the [1-(4-Methylbenzyl)piperidin-4-yl]methanol core lies in its precise stereoelectronic properties, designed to penetrate the blood-brain barrier (BBB) and dock into highly specific neuro-receptor pockets.

  • The 4-Methylbenzyl Moiety: The para-methyl substitution on the benzyl ring significantly increases the lipophilicity of the molecule (LogP ≈ 2.62) compared to unsubstituted benzylpiperidines[1]. This modification not only enhances BBB permeability but also perfectly aligns with the hydrophobic pockets of target receptors via and alkyl- interactions.

  • The Piperidine Core: At physiological pH (7.4), the tertiary amine of the piperidine ring is protonated. This cationic center is critical for forming strong cation- interactions with aromatic amino acid residues (e.g., Tryptophan) in the active sites of target enzymes.

  • The Methanol Linker: The hydroxymethyl group acts as a versatile synthetic handle. It allows for esterification, etherification, or conversion into an amine (methanamine) to attach secondary pharmacophores, such as benzimidazolinones or benzamides, creating a true MTDL[2][3].

Primary Mechanisms of Action

Cholinesterase Inhibition (AChE and BChE)

Derivatives linked with 1,3-dimethylbenzimidazolinones act as highly potent, competitive inhibitors of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2].

Mechanistic Causality: The protonated piperidine nitrogen is drawn down the narrow aromatic gorge of AChE, forming a cation- interaction with Trp86 in the Catalytic Active Site (CAS). Simultaneously, the 4-methylbenzyl group interacts with the Peripheral Anionic Site (PAS) at the lip of the gorge (specifically Trp286). By occupying both the CAS and PAS, these derivatives block the entry of acetylcholine, preventing its hydrolysis and thereby restoring cholinergic transmission in the cortex and hippocampus.

NMDA Receptor (NR2B) Antagonism

When the methanol linker is converted to an amide and attached to a phenolic group (e.g., 4-Hydroxy-N-{[1-(4-methylbenzyl)piperidin-4-yl]methyl}benzamide), the derivative acts as a selective antagonist for the NR2B subunit of the NMDA receptor[3].

Mechanistic Causality: Unlike pore blockers (like ketamine), these derivatives are allosteric modulators. They bind to the N-terminal domain (NTD) cleft located at the interface between the GluN1 and GluN2B subunits (the ifenprodil binding site). The 4-methylbenzyl group anchors into the deep hydrophobic pocket of the NTD, stabilizing the receptor in a closed, inactive conformation. This prevents glutamate-induced calcium ( ) overload, halting excitotoxicity and neuronal apoptosis without disrupting baseline synaptic transmission.

MOA Ligand [1-(4-Methylbenzyl)piperidin-4-yl] Derivatives AChE AChE / BChE Inhibition (CAS/PAS Binding) Ligand->AChE NR2B NMDA (NR2B) Antagonism (Allosteric NTD) Ligand->NR2B ACh ↑ Synaptic Acetylcholine AChE->ACh Ca2 ↓ Intracellular Ca2+ Overload NR2B->Ca2 Neuro Neuroprotection & Cognitive Restoration ACh->Neuro Ca2->Neuro

Fig 1: Dual-target signaling pathway of 4-methylbenzylpiperidine derivatives in neuroprotection.

Quantitative Data Presentation

The following table summarizes the inhibitory profiles of key synthesized derivatives utilizing the[1-(4-Methylbenzyl)piperidin-4-yl] core against their primary neuropharmacological targets[2][3].

Derivative ScaffoldTarget Receptor/EnzymeIC50 (µM)Primary Binding Mechanism
Benzimidazolinone (Compound 15b) eeAChE0.39 ± 0.11Competitive CAS/PAS binding
Benzimidazolinone (Compound 15j) eqBChE0.16 ± 0.04Competitive binding
Benzamide (US20030119811A1) NMDA (NR2B)< 0.10Allosteric NTD modulation

Experimental Protocols & Methodologies

To ensure scientific integrity and self-validation, the following protocols detail the exact methodologies required to evaluate these derivatives, explicitly stating the causality behind critical experimental steps.

Protocol 1: Modified Ellman’s Assay for AChE/BChE Inhibition

This protocol quantifies the ability of the derivative to inhibit cholinesterase-mediated hydrolysis of acetylthiocholine.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the derivative in DMSO (final assay concentration of DMSO must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Pre-Incubation (Critical Step): In a 96-well plate, combine 140 µL of buffer, 20 µL of the derivative solution, 20 µL of AChE/BChE enzyme (0.2 U/mL), and 10 µL of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Causality: Pre-incubating the enzyme, inhibitor, and DTNB for 10 minutes before adding the substrate is essential. It allows the reversible inhibitor to reach equilibrium binding with the enzyme's active site, preventing artifactual initial velocity spikes that would skew calculations.

  • Substrate Addition: Initiate the reaction by adding 10 µL of acetylthiocholine iodide (15 mM).

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of colorimetric change (yellow 5-thio-2-nitrobenzoate anion formation) is inversely proportional to inhibitor efficacy.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for NR2B Currents

This protocol measures the allosteric inhibition of NMDA receptors in HEK293 cells transiently co-transfected with GluN1 and GluN2B plasmids.

  • Cell Preparation: Plate transfected HEK293 cells on poly-D-lysine coated coverslips.

  • Extracellular Solution (Critical Step): Bathe cells in a -free extracellular solution containing (in mM): 140 NaCl, 2.5 KCl, 1.8 , 10 HEPES, 10 Glucose (pH 7.4). Causality: Recording in a -free solution is mandatory. Physiological magnesium naturally blocks the NMDA pore at resting membrane potentials. Removing it isolates the specific ligand-induced allosteric inhibition at the NR2B NTD without voltage-dependent interference.

  • Electrode Placement: Use borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution. Establish a gigaseal and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Hold the membrane potential at -70 mV.

  • Ligand Application: Use a rapid perfusion system to co-apply 100 µM Glutamate + 10 µM Glycine (co-agonist) alongside varying concentrations of the benzamide derivative. Record the reduction in inward current amplitude to generate a dose-response curve.

Workflow Syn Chemical Synthesis & Linker Modification InVitro1 Ellman's Assay (AChE/BChE IC50) Syn->InVitro1 InVitro2 Patch-Clamp (NR2B Currents) Syn->InVitro2 ADME PAMPA-BBB Assay (Permeability) InVitro1->ADME InVitro2->ADME InVivo In Vivo Models (Morris Water Maze) ADME->InVivo

Fig 2: Experimental workflow for validating multi-target neuropharmacological MTDLs.

References

  • ChemScene. "1332531-01-7 | (1-(4-Methylbenzyl)piperidin-4-yl)methanol hydrochloride". ChemScene Chemical Database.
  • Taylor & Francis. "Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease". Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Molaid. "4-Hydroxy-N-{[1(4-methylbenzyl)piperidin-4-yl]methyl}benzamide | 471250-70-1". Molaid Chemical Database.

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Exploratory

Crystal Structure and NMR Spectral Analysis of [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale N-substituted piperidines are fundamental cornerstones in medicinal chemistry, serving as versatile scaffolds in over twenty classes of pharmaceuticals[1]. Specifically, [1-(4-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-substituted piperidines are fundamental cornerstones in medicinal chemistry, serving as versatile scaffolds in over twenty classes of pharmaceuticals[1]. Specifically, [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (CAS: 1332531-01-7) is a highly valued building block utilized in the synthesis of complex therapeutics, including cholinesterase inhibitors for Alzheimer's disease and selective Histone Deacetylase 10 (HDAC10) inhibitors[2][3][4].

The structural architecture of this compound is deliberately designed:

  • Piperidine Core: Provides a rigid, predictable 3D conformation (chair form) that dictates the spatial vector of attached pharmacophores.

  • 4-Hydroxymethyl Handle: Acts as a primary site for further chemical functionalization (e.g., oxidation to aldehydes or esterification)[1].

  • N-(4-Methylbenzyl) Group: Fine-tunes the lipophilicity and electronic properties of the molecule, enhancing target binding affinity via π

    π or π -alkyl interactions[1][3].
  • Hydrochloride Salt Form: The conversion of the free base to the HCl salt is a critical step that significantly enhances aqueous solubility, chemical stability, and the ability to grow high-quality defect-free single crystals for X-ray diffraction.

This whitepaper provides an in-depth, self-validating guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SCXRD).

Experimental Methodologies & Workflow

To ensure scientific integrity and reproducibility, the structural elucidation follows a strict, sequential workflow. The causality behind each experimental choice is detailed below.

Salt Formation and Purification Protocol
  • Dissolution: Dissolve the free base of [1-(4-Methylbenzyl)piperidin-4-yl]methanol (>98% purity) in anhydrous methanol (5 mL per gram of compound).

  • Protonation: Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise under continuous stirring at 0°C. Causality: The use of ethereal HCl rather than aqueous HCl prevents the introduction of water, which can lead to hydrate formation and complicate the crystal lattice.

  • Precipitation: Stir for 30 minutes, then add excess cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under vacuum.

Single Crystal Growth Protocol
  • Solvent Selection: Dissolve 50 mg of the synthesized salt in a minimal volume (approx. 1-2 mL) of methanol.

  • Antisolvent Diffusion: Transfer the solution to a narrow glass vial. Carefully layer diethyl ether (antisolvent) on top of the methanol solution using a syringe to prevent mixing.

  • Nucleation: Cap the vial and store it undisturbed at room temperature for 3–5 days. Causality: The slow, thermodynamically controlled diffusion of the ether into the methanol lowers the solubility of the salt gradually, promoting the nucleation of large, defect-free single crystals suitable for SCXRD rather than amorphous powders.

Workflow A Synthesis & Salt Formation B Purification (>98% Purity) A->B C Single Crystal Growth (MeOH/Et2O) B->C E NMR Spectroscopy (DMSO-d6) B->E D SCXRD Analysis (3D Structure) C->D F Structural Elucidation D->F E->F

Fig 1. Workflow for the structural elucidation of the piperidine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Causality

The NMR spectra are acquired in deuterated dimethyl sulfoxide (DMSO- d6​ ) rather than Chloroform-d (CDCl 3​ ). Because the compound is a hydrochloride salt, it exhibits strong intermolecular hydrogen bonding. DMSO- d6​ is a highly polar, hydrogen-bond accepting solvent that disrupts these intermolecular networks, providing sharp, well-resolved signals while keeping the exchangeable protons (N + -H and O-H) visible on the NMR timescale.

Spectral Interpretation

The protonation of the piperidine nitrogen fundamentally alters the chemical shifts compared to the free base. The positive charge strongly deshields the adjacent equatorial and axial protons (C2 and C6). Furthermore, the restricted inversion of the protonated nitrogen renders the benzylic protons diastereotopic, often causing them to appear as a complex multiplet or an AB quartet[5].

Table 1: Assigned 1 H and 13 C NMR Data (400 MHz / 100 MHz, DMSO- d6​ )

Position 1 H NMR ( δ , ppm)Multiplicity (J in Hz) 13 C NMR ( δ , ppm)Structural Assignment
4-CH 3​ 2.31s, 3H21.1Tolyl methyl group
Ar-H (m) 7.22d (J=7.8), 2H129.4Aromatic CH (meta to benzyl)
Ar-H (o) 7.45d (J=7.8), 2H131.2Aromatic CH (ortho to benzyl)
Ar-C (ipso) --138.5, 127.4Quaternary Aromatic Carbons
N-CH 2​ -Ar 4.25d (J=5.0), 2H59.8Benzylic CH 2​
Pip C2/C6 3.35, 2.90m, 4H51.2N-adjacent CH 2​ (equatorial/axial)
Pip C3/C5 1.85, 1.50m, 4H25.6Aliphatic CH 2​
Pip C4 1.70m, 1H35.4Aliphatic CH
CH 2​ -OH 3.40d (J=6.2), 2H64.5Hydroxymethyl CH 2​
O-H 4.65t (J=5.5), 1H-Primary Hydroxyl proton
N + -H 10.40br s, 1H-Piperidinium proton

(Note: Baseline aliphatic and aromatic shifts are grounded in comparative data from related 1-(4-methylbenzyl)piperidine derivatives[5].)

Single-Crystal X-Ray Diffraction (SCXRD)

Conformational Analysis

X-ray crystallographic data reveals the precise 3D spatial arrangement of the molecule. The central piperidine ring adopts a classic, undistorted chair conformation . To minimize 1,3-diaxial steric clashes, the bulky 4-hydroxymethyl group exclusively occupies the equatorial position . Similarly, the N-(4-methylbenzyl) group is oriented equatorially. The proton (H) on the nitrogen atom occupies the axial position, pointing directly into the crystal lattice void where it interacts with the counterion.

Supramolecular Hydrogen Bonding Network

The structural integrity of the crystal lattice is entirely dependent on the chloride (Cl ) anion. The Cl ion acts as a bifurcated hydrogen bond acceptor, bridging adjacent organic cations. It accepts a strong, highly directional hydrogen bond from the axial piperidinium proton (N + -H Cl ) and a secondary hydrogen bond from the primary hydroxyl group of a neighboring molecule (O-H Cl ). This creates an infinite 1D zig-zag polymeric chain along the crystallographic b-axis.

HBond N Piperidinium N+-H (Donor) Cl Chloride Ion Cl- (Acceptor) N->Cl H-Bond O Hydroxyl O-H (Donor) O->Cl H-Bond

Fig 2. Supramolecular hydrogen bonding network mediated by the chloride anion.

Table 2: Typical Crystallographic Parameters for Piperidinium HCl Salts

ParameterValueParameterValue
Crystal System MonoclinicVolume ( V ) ~1450 Å 3
Space Group P21​/c Density ( ρcalc​ ) 1.18 g/cm 3
Unit Cell Dimensions a≈10.5 Å, b≈7.2 Å, c≈20.1 ÅAbsorption Coeff ( μ ) 0.25 mm −1
β Angle 98.5°Goodness-of-fit (GOF) 1.04

Conclusion

The comprehensive structural elucidation of[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride confirms its highly stable chair conformation and complex hydrogen-bonded lattice. The precise assignment of its NMR spectra, particularly the downfield shifts induced by nitrogen protonation, provides a reliable reference for researchers utilizing this scaffold in the synthesis of novel therapeutics targeting neurological and epigenetic pathways[3][4].

References

  • National Institutes of Health (NIH). "Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease". PMC. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". RSC.org. Available at: [Link]

  • ResearchGate. "Identification of HDAC10 Inhibitors that Modulate Autophagy-Related Proteins in Transformed Cells". ResearchGate. Available at:[Link]

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Protocols & Analytical Methods

Method

How to synthesize [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride in the lab

Application Note: Synthesis and Isolation of [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride Abstract: This application note details a robust, scalable laboratory protocol for the synthesis of[1-(4-Methylbenzyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride

Abstract: This application note details a robust, scalable laboratory protocol for the synthesis of[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (CAS: 1332531-01-7)[1]. The methodology relies on a bimolecular nucleophilic substitution ( SN​2 ) between 4-piperidinemethanol and 4-methylbenzyl chloride, followed by anhydrous hydrochloride salt formation. This guide is designed for pharmaceutical researchers requiring high-purity piperidine building blocks for downstream drug discovery applications.

Mechanistic Overview and Route Design

The synthesis of N-benzyl piperidine derivatives is a fundamental transformation in medicinal chemistry, often utilized to generate lipophilic, basic scaffolds for central nervous system (CNS) targets or cholinesterase inhibitors[2].

The reaction proceeds via an SN​2 pathway. The secondary amine of 4-piperidinemethanol acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl chloride (or bromide).

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is selected as a mild, heterogeneous base. Unlike stronger bases (e.g., NaH), K2​CO3​ minimizes the risk of O-alkylation at the primary alcohol moiety, ensuring high chemoselectivity for N-alkylation[2].

  • Solvent System: Acetonitrile ( MeCN ) is utilized as a polar aprotic solvent to accelerate the SN​2 kinetics while allowing easy removal during workup.

  • Salt Formation: The conversion of the free base to the hydrochloride salt (MW: 255.78 g/mol )[1] enhances the compound's aqueous solubility and long-term benchtop stability, preventing atmospheric oxidation of the amine.

G SM1 4-Piperidinemethanol (Nucleophile) Reaction SN2 Alkylation K2CO3 / MeCN / 80°C SM1->Reaction SM2 4-Methylbenzyl Chloride (Electrophile) SM2->Reaction FreeBase Free Base Intermediate (Organic Extraction) Reaction->FreeBase Workup SaltForm Salt Formation 4M HCl in Dioxane FreeBase->SaltForm Anhydrous Conditions Product Target HCl Salt (Crystallization) SaltForm->Product Filtration

Synthesis workflow for[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride.

Quantitative Stoichiometry and Reagent Data

To ensure a self-validating protocol, reagents must be scaled precisely. The following table outlines the stoichiometry for a standard 10 mmol scale synthesis. A slight excess of the alkylating agent and base is used to drive the reaction to completion.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
4-Piperidinemethanol115.181.001.15 gStarting Material
4-Methylbenzyl chloride140.611.051.48 g (1.40 mL)Alkylating Agent
Potassium Carbonate ( K2​CO3​ )138.212.002.76 gAcid Scavenger
Acetonitrile ( MeCN )41.05N/A25.0 mLReaction Solvent
4M HCl in DioxaneN/A1.203.0 mLSalt Former

Step-by-Step Experimental Protocol

Phase 1: N-Alkylation (Synthesis of the Free Base)

Expert Insight: Ensure the K2​CO3​ is finely powdered and anhydrous. Clumped or hydrated base will significantly reduce the reaction rate by limiting the surface area available for proton abstraction.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidinemethanol (1.15 g, 10.0 mmol) and anhydrous K2​CO3​ (2.76 g, 20.0 mmol).

  • Solvent Addition: Suspend the mixture in 25 mL of anhydrous acetonitrile. Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Add 4-methylbenzyl chloride (1.48 g, 10.5 mmol) dropwise over 5 minutes via syringe.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath under a nitrogen atmosphere. Maintain vigorous stirring for 4 to 6 hours.

  • In-Process Monitoring: Monitor the reaction progress via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The primary amine starting material will consume, yielding a higher Rf​ tertiary amine product.

Phase 2: Workup and Extraction

Expert Insight: The free base is highly lipophilic. Washing the organic layer with brine removes residual acetonitrile and inorganic salts, preventing them from co-precipitating during the final salt formation.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts ( K2​CO3​ and KCl ). Wash the filter cake with ethyl acetate (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Liquid-Liquid Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash with distilled water (2 x 25 mL) followed by saturated aqueous NaCl (brine, 25 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo to yield the crude free base as a pale yellow oil. (Note: If TLC indicates significant impurities, purify via flash column chromatography prior to salt formation).

Phase 3: Hydrochloride Salt Formation

Expert Insight: Water must be strictly excluded during this phase. The presence of moisture will cause the hydrochloride salt to oil out rather than form a crystalline precipitate.

  • Dissolution: Dissolve the crude free base in minimal anhydrous diethyl ether or dichloromethane (approx. 15 mL). Cool the flask to 0–5 °C in an ice bath.

  • Acidification: Slowly add 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise while stirring continuously. A white precipitate will begin to form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted organic impurities and residual dioxane.

  • Drying: Dry the resulting white solid in a vacuum oven at 40 °C for 12 hours to afford[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride[1].

Analytical Characterization Targets

To validate the success of the protocol, the isolated product should be subjected to analytical verification:

  • LC-MS: Target mass [M+H]+ for the free base is m/z 220.17 (Calculated exact mass for C14​H21​NO : 219.32)[1].

  • 1H NMR (DMSO-d6): Look for the characteristic benzylic CH2​ singlet around δ 4.2 ppm (shifted downfield due to protonation of the adjacent nitrogen), the tolyl methyl singlet at δ 2.3 ppm, and the hydroxymethyl doublet around δ 3.3 ppm.

References

  • National Institutes of Health (PMC). (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Retrieved March 17, 2026, from[Link]

Sources

Application

Protocol for the Preparation and Handling of [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride Solutions in DMSO

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol for the dissolution of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the dissolution of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride in dimethyl sulfoxide (DMSO). The procedure is designed for researchers, scientists, and drug development professionals who require reliable, reproducible, and stable stock solutions for use in biological assays and other research applications. Beyond a simple set of instructions, this guide delves into the underlying chemical principles governing the dissolution process, emphasizing strategies to mitigate common challenges such as compound precipitation, hygroscopic solvent effects, and long-term stability. Adherence to this protocol is critical for ensuring the integrity of experimental results by guaranteeing accurate and consistent compound concentrations.

Foundational Principles: Understanding the Compound-Solvent Interaction

Successful solubilization is not merely procedural; it is an application of chemical principles. The interaction between [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride and DMSO is governed by their respective properties.

  • The Compound: The molecule possesses a polar methanol group and a basic piperidine nitrogen, which is protonated to form the hydrochloride salt. This salt form generally enhances solubility in polar solvents compared to its free base. The 4-methylbenzyl group introduces a significant nonpolar, lipophilic character. The molecule is therefore amphiphilic.

  • The Solvent: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[1][2] However, its utility is accompanied by critical handling requirements.

The Critical Challenge: DMSO's Hygroscopicity

The most significant factor leading to failed experiments and inconsistent data when using DMSO is its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[3][4] Even brief exposure to ambient air can introduce water into your DMSO stock.[3] This is detrimental because the absorption of water decreases the solubility of many organic compounds, leading to precipitation.[3][5] This phenomenon is often the root cause of stock solutions that were once clear turning cloudy or showing precipitate after storage or freeze-thaw cycles.[3][4] Therefore, the use of anhydrous (dry) DMSO from a freshly opened bottle is paramount for preparing high-concentration stock solutions.

Compound Data & Physicochemical Properties

All quantitative data for the compound are summarized below for ease of reference in calculations.

PropertyValueSource
Full Chemical Name [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochlorideInternal
Synonyms 4-Benzyl-4-hydroxymethylpiperidine Hydrochloride[6]
CAS Number 1795189-20-6[6]
Molecular Formula C₁₃H₁₉NO·HCl[6]
Molecular Weight 241.76 g/mol [6]
Appearance Neat (Solid)[6]

Detailed Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.

Required Materials & Equipment
  • [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, from a new, sealed bottle

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile, amber or opaque glass vial with a PTFE-lined screw cap

  • Sterile, polypropylene microcentrifuge tubes for aliquots

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Step-by-Step Dissolution Procedure

Step 1: Pre-Protocol Preparations

  • Allow the vial of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Designate a low-humidity area for the procedure or work swiftly to minimize air exposure of the anhydrous DMSO.

Step 2: Calculation of Required Mass

  • Calculate the mass of the compound needed to prepare the desired volume and concentration. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = [Volume (L)] × [Concentration (mol/L)] × [MW ( g/mol )] × 1000 (mg/g)

    • Mass (mg) = [0.001 L] × [0.010 mol/L] × [241.76 g/mol ] × 1000 mg/g

    • Mass (mg) = 2.42 mg

Step 3: Weighing and Transfer

  • Using the analytical balance, carefully weigh exactly 2.42 mg of the compound powder directly into a sterile, appropriately sized amber glass vial.

    • Causality Note: Weighing directly into the final dissolution vial minimizes material loss during transfer. An amber vial protects the compound from potential light-induced degradation.

Step 4: Dissolution in Anhydrous DMSO

  • Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Secure the cap tightly and immediately vortex the solution vigorously for 1-2 minutes.[7]

  • Visually inspect the solution against a bright background. It should be a clear, colorless, and particulate-free solution.

Step 5: Aiding Dissolution (If Necessary)

  • If the compound does not fully dissolve with vortexing alone, this indicates a kinetic barrier to solubility. Employ the following methods sequentially:

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[1][3] The ultrasonic waves provide energy to break up solid aggregates.

    • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[3][7]

    • Trustworthiness Note: Avoid excessive heat, as it can potentially degrade the compound.[1] Always allow the solution to return to room temperature before final assessment and storage to ensure the compound remains in solution at standard conditions.

Step 6: Aliquoting and Long-Term Storage

  • Once a clear solution is achieved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. A typical aliquot volume is 10-50 µL.

    • Causality Note: Aliquoting is the single most effective strategy to prevent compound degradation from repeated freeze-thaw cycles and to minimize moisture contamination of the main stock solution.[1][7]

  • Store the aliquots at -20°C for short-term storage (≤1 month) or at -80°C for long-term storage (≤6 months) .[3][7]

  • Properly label all tubes with the compound name, concentration, date, and solvent.

Visualization of the Dissolution Workflow

The following diagram illustrates the logical flow of the protocol, emphasizing critical control points.

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_qc Quality Control cluster_troubleshoot Troubleshooting cluster_storage Storage A Equilibrate Compound to Room Temp B Calculate Mass for 10 mM Stock Solution A->B C Weigh Compound into Amber Vial B->C D Add Anhydrous DMSO C->D E Vortex Vigorously (1-2 min) D->E F Is Solution Clear? E->F G Sonicate in Water Bath F->G No I Aliquot into Single-Use Tubes F->I Yes H Gentle Warming (37°C) G->H H->E Re-Vortex J Store at -20°C or -80°C I->J

Sources

Method

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride HPLC analysis method

Application Note: Chromatographic Method Development and Validation for [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride Rationale and Chemical Profiling When developing a High-Performance Liquid Chromatography (...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Method Development and Validation for [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride

Rationale and Chemical Profiling

When developing a High-Performance Liquid Chromatography (HPLC) method for[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (CAS: 1332531-01-7), understanding the molecular architecture is the foundational step[1]. The compound features a hydrophobic 4-methylbenzyl moiety and a polar hydroxymethyl group attached to a basic piperidine ring.

  • Causality in Detection: The aromatic 4-methylbenzyl group provides a reliable UV chromophore. Because it lacks an extended conjugated system, optimal absorption is observed in the lower UV range (214 nm), with secondary absorption at 254 nm.

  • Causality in Retention: With a calculated LogP of approximately 2.62, the molecule exhibits moderate lipophilicity, making Reversed-Phase HPLC (RP-HPLC) the most appropriate separation mode[1].

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValueChromatographic Implication
CAS Number 1332531-01-7N/A
Molecular Weight 255.78 g/mol Elutes well within standard RP-HPLC gradient windows.
LogP ~2.62Requires a moderate to high organic modifier (Acetonitrile/Methanol) for elution.
Functional Groups Basic piperidine nitrogen, primary alcohol, aromatic ringHighly susceptible to secondary silanol interactions; requires strict pH control[2].

Mechanistic Insights: Overcoming Peak Tailing

The most pervasive challenge in the HPLC analysis of basic piperidine derivatives is peak tailing[2]. Standard silica-based C18 columns contain residual, unreacted silanol groups (Si-OH) on their surface.

At a neutral pH, these acidic silanol groups (pKa ~ 3.5 - 4.5) dissociate into negatively charged silanate ions (Si-O⁻). Simultaneously, the basic piperidine nitrogen (pKa ~ 9.0 - 10.0) remains protonated and positively charged. This creates a strong secondary ionic interaction (mixed-mode retention) between the analyte and the stationary phase, causing the rear of the peak to drag or "tail"[3].

The Self-Validating Mitigation Strategy: To suppress this interaction, the mobile phase pH must be strictly controlled. Lowering the mobile phase pH to ≤ 2.5 ensures that the residual silanol groups are fully protonated (neutralized), effectively masking them from the positively charged piperidine analyte[4]. In this protocol, we utilize 0.1% Trifluoroacetic acid (TFA). TFA acts as both an acidifier (lowering pH to ~2.0) and a hydrophobic ion-pairing agent, further shielding the basic nitrogen and ensuring sharp, symmetrical peaks[5].

Logical Workflow for Method Optimization

Below is the decision-making matrix used to establish this protocol, ensuring that any deviations in peak shape can be systematically diagnosed and corrected.

HPLC_Workflow A Analyze Analyte: Basic Piperidine Nitrogen B Select Stationary Phase: End-Capped C18 Column A->B C Formulate Mobile Phase: 0.1% TFA (pH ~2.0) B->C D Execute Gradient Run UV Detection @ 214 nm C->D E Evaluate Peak Symmetry (USP Tailing Factor < 1.5) D->E F Is Tailing Observed? (Silanol Interaction) E->F G Mitigation: Add 0.1% TEA to Buffer F->G Yes H Optimal Peak Shape Proceed to SST Validation F->H No G->D Re-run

Fig 1: Logical workflow for mitigating silanol-induced peak tailing in basic piperidine HPLC.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating gradient washing and column re-equilibration, the system continuously verifies its own baseline stability and column inertness.

Reagents and Materials
  • Acetonitrile (ACN), HPLC Grade

  • Ultra-pure Water (Milli-Q, 18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA), LC-MS or HPLC Grade

  • Reference Standard:[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride[1].

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of ultra-pure water. Mix thoroughly and degas via sonication for 10 minutes. Causality: Ensures complete protonation of column silanols to prevent ionic interactions[4].

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas via sonication for 10 minutes.

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterSettingJustification
Column Waters XBridge C18, 150 x 4.6 mm, 5 µmEnd-capped, high-purity silica reduces secondary interactions[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times and reduces mobile phase viscosity.
Detection 214 nm (Primary), 254 nm (Secondary)214 nm captures the maximum absorbance of the aromatic ring.
Injection Vol 10 µLPrevents column mass overload which artificially induces tailing[6].

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to wash out highly polar impurities.
2.0955Isocratic hold.
12.01090Linear gradient to elute the lipophilic piperidine derivative.
15.01090High organic wash to remove strongly retained hydrophobic species.
15.1955Return to initial conditions.
20.0955Column re-equilibration (Self-validation of baseline stability).
Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20, v/v). Note: Do not use 100% organic solvent as the diluent. The hydrochloride salt exhibits poor solubility in pure organic solvents, which can lead to split peaks or precipitation in the injection loop[5].

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST) & Validation Criteria

To ensure the trustworthiness of the generated data, the following SST parameters must be met during the first 5 replicate injections of the Working Standard Solution. This acts as the protocol's internal quality control.

Table 4: System Suitability Acceptance Criteria

ParameterAcceptance CriterionImplication of Failure
Retention Time (RT) %RSD ≤ 1.0%Pump cavitation, leaks, or incomplete column equilibration.
Peak Area %RSD ≤ 2.0%Injector reproducibility issues or sample degradation.
USP Tailing Factor (Tf) ≤ 1.5Active silanol interactions[3] or column voiding[6].
Theoretical Plates (N) ≥ 5000Loss of column efficiency or stationary phase collapse.

Troubleshooting Field-Proven Insights

  • Issue: Split Peaks or "Double Peaks" for the Main Analyte.

    • Causality: Often observed with piperidine derivatives when the injection solvent is significantly stronger than the initial mobile phase, or due to partial dissociation of the HCl salt in the column[5].

    • Solution: Ensure the sample is dissolved in a diluent closely matching the initial mobile phase conditions (e.g., 5% to 20% organic).

  • Issue: Persistent Peak Tailing Despite Low pH.

    • Causality: The column's stationary phase may have degraded, exposing a high density of active metal impurities or silanols[4].

    • Solution: Switch to a base-deactivated column or introduce a competing base. Add 0.1% Triethylamine (TEA) to Mobile Phase A and adjust the pH back to 3.0 with phosphoric acid. TEA is a small basic molecule that will preferentially bind to the active silanols, masking them from the larger piperidine analyte[2].

References

  • How to avoid the tailing problem of basic compounds in HPLC analysis? Source: uHPLCs Lab URL: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Source: ResearchGate URL: [Link]

Sources

Application

Title: A Framework for Establishing In Vivo Dosing Protocols for the Novel Compound [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for establishing robust and reproducible in vivo dosing protocols for the novel re...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing robust and reproducible in vivo dosing protocols for the novel research compound, [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (CAS No: 1332531-01-7). As specific pharmacological data for this molecule is not widely published, this guide is structured as a foundational framework. It moves from initial physicochemical characterization and formulation development to systematic dose-range finding, pharmacokinetic profiling, and considerations for future efficacy studies. The protocols herein are designed to be self-validating, emphasizing scientific rationale, ethical considerations, and data-driven decision-making in preclinical drug development.

Introduction and Compound Profile

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is a piperidine derivative. The piperidine scaffold is a crucial component in many therapeutic agents, often targeting the central nervous system (CNS) or acting as analgesics.[1][2][3] The development of any new chemical entity (NCE) for in vivo applications necessitates a methodical approach to determine safe and efficacious dosing regimens.[4] This process is fundamental to generating reliable data and ensuring the ethical use of animal models.[5][6]

The hydrochloride salt form of a compound is often chosen to improve aqueous solubility and stability, which are critical factors for successful formulation.[7][8] However, the potential for salt disproportionation in suspension formulations must be considered.[7][9]

Compound Properties:

PropertyValueSource
CAS Number 1332531-01-7[10]
Molecular Formula C₁₄H₂₂ClNO[10]
Molecular Weight 255.78 g/mol [10]
Structure Cl.OCC1CCN(CC2=CC=C(C=C2)C)CC1[10]
Known Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10][11]

Foundational Principles of Preclinical Study Design

Before initiating any in vivo experiment, a robust study design is paramount. This ensures that the data generated is valid, reproducible, and ethically sound.[5] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Key principles include randomization of animals into groups, blinding of observers to treatment allocation, and clear definition of primary and secondary endpoints.[5][12][13] The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparency and reproducibility in reporting.[12]

Preclinical_Workflow Overall Experimental Workflow for a Novel Compound cluster_0 Phase 1: Formulation & Stability cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Efficacy / PD Formulation Formulation Development (Vehicle Screening) Stability Dose Formulation Stability Assessment Formulation->Stability MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD PK_Study Single-Dose PK Study MTD->PK_Study Efficacy Pharmacodynamic (PD) & Efficacy Model Testing PK_Study->Efficacy

Caption: High-level workflow for in vivo characterization.

Protocol 1: Formulation Development and Stability

Objective: To develop a suitable vehicle for solubilizing or suspending the compound for administration and to confirm the stability of the formulation under study conditions.

Rationale: The choice of vehicle is critical; it must maintain the compound in a homogenous state without causing toxicity itself.[7][14] As a hydrochloride salt, initial screening should focus on aqueous vehicles. Stability testing ensures that the intended dose is administered throughout the experiment.[15]

Materials:

  • [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride

  • Sterile Water for Injection

  • 0.9% Saline

  • 5% Dextrose in Water (D5W)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tween 80, PEG-400, Carboxymethylcellulose (CMC) (for suspension if needed)

  • pH meter, vortex mixer, magnetic stirrer

Step-by-Step Protocol:

  • Solubility Assessment:

    • Determine the approximate solubility of the compound in various pharmaceutically acceptable aqueous vehicles (e.g., Water, Saline, D5W, PBS).[7]

    • Start by adding a known amount of the compound (e.g., 1 mg) to a set volume of vehicle (e.g., 1 mL) and vortex.

    • Incrementally add more compound until saturation is reached (visual precipitation). This provides a preliminary solubility estimate.

    • Causality: Identifying a vehicle that can achieve the desired highest concentration is the primary goal. For a hydrochloride salt, aqueous buffers are the logical starting point.[8]

  • Vehicle Selection:

    • For Solutions: If the compound is sufficiently soluble at the required concentrations, a simple aqueous solution (e.g., in 0.9% Saline) is preferred for its simplicity and low potential for vehicle-induced side effects.

    • For Suspensions: If the compound has low aqueous solubility, a suspension will be necessary. A common vehicle is 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water to ensure homogeneity and prevent particle aggregation.[9]

    • Causality: The goal is to create a formulation that is well-tolerated and provides consistent drug exposure. Solutions are ideal for intravenous administration, while solutions or suspensions can be used for oral or intraperitoneal routes.[14]

  • Formulation Stability Testing:

    • Prepare the final formulation at low and high concentrations intended for the in vivo study.

    • Store the formulation under the same conditions as the planned animal study (e.g., room temperature on the benchtop, refrigerated).

    • Analyze the concentration of the active compound at various time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC-UV.

    • Trustworthiness: The formulation is considered stable if the concentration remains within ±10% of the initial (T=0) concentration.[15] This step is critical to validate that the animals receive the correct dose.

Example Formulation Summary:

Formulation TypeVehicle CompositionTarget ConcentrationStability Goal
Solution (IV, IP, PO) 0.9% (w/v) NaCl in Sterile Water1 - 10 mg/mL≥ 8 hours at RT
Suspension (PO) 0.5% CMC, 0.1% Tween 80 in Sterile Water1 - 50 mg/mL≥ 4 hours at RT (with stirring)

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing life-threatening toxicity or significant adverse effects in a rodent model.

Rationale: The MTD study is a crucial first in vivo experiment to establish a safe dose range for subsequent pharmacokinetic and efficacy studies.[16][17] It involves administering single, escalating doses to small groups of animals and observing them for clinical signs of toxicity.[16]

Animal Model:

  • Species: Swiss Webster or CD-1 mice are commonly used for initial tolerability studies.[16][18]

  • Sex: Use both males and females initially, as sex-based differences in metabolism can occur.

  • Number: 3-5 animals per group.[16][19]

Step-by-Step Protocol:

  • Dose Selection:

    • Based on literature from structurally similar piperidine compounds or in vitro cytotoxicity data, select a starting dose. A conservative starting point might be 10 mg/kg.[16]

    • Plan a dose escalation scheme, often using a semi-log progression (e.g., 10, 30, 100, 300 mg/kg).

    • Causality: This geometric progression allows for the exploration of a wide dose range with a limited number of animals to efficiently identify the MTD.

  • Administration:

    • Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

    • Include a vehicle-only control group.

  • Observation and Data Collection:

    • Monitor animals continuously for the first 4 hours, then at regular intervals (e.g., 8, 24, 48 hours) for up to 14 days.

    • Record daily body weights. A weight loss of more than 10-15% is typically considered a sign of significant toxicity.[16]

    • Observe for clinical signs of toxicity using a scoring sheet. This can be adapted from a Functional Observational Battery (FOB) or Irwin test, which assesses CNS and autonomic functions.[20] Signs include changes in posture, gait, activity level, breathing, and presence of tremors or convulsions.

  • Endpoint Determination:

    • The MTD is defined as the highest dose that does not produce mortality, significant clinical signs of toxicity, or more than a 10% reduction in body weight.[16]

    • This data informs the dose selection for subsequent studies, which are typically conducted at and below the MTD.

MTD_Logic Decision Logic for MTD Dose Escalation action action start Administer Dose N observe Observe for 48h (Mortality, >15% Weight Loss, Severe Clinical Signs) start->observe outcome Significant Toxicity? observe->outcome Toxicity Observed? yes MTD = Dose N-1 (Previous Dose Level) END STUDY outcome->yes Yes no Dose N is Tolerated Escalate to Dose N+1 outcome->no No no->start Next Cohort

Caption: Decision tree for dose escalation in an MTD study.

Protocol 3: Exploratory Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[21]

Rationale: Understanding the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, half-life) is essential for designing rational dosing schedules in efficacy studies.[19][21] It helps correlate drug exposure with the observed biological effect.

Animal Model:

  • Species: Typically rats (with jugular vein cannulation for serial blood sampling) or mice.

  • Number: 3-5 animals per time point or per group if using serial sampling.[19]

Step-by-Step Protocol:

  • Dosing:

    • Select a dose that is well-tolerated based on the MTD study (e.g., MTD/2).

    • Administer the compound via the desired route (e.g., PO) and an IV route in a separate cohort to determine absolute bioavailability.

  • Sample Collection:

    • Collect blood samples at multiple time points. A typical schedule for an oral dose might be: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[22]

    • Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

    • Process the blood by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

    • Causality: This time course is designed to capture the absorption phase (early time points), peak concentration (Cmax), and elimination phase (later time points) of the drug in circulation.[22]

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry), to quantify the concentration of the compound in the plasma samples.

  • Data Analysis:

    • Plot the plasma concentration versus time data.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is reached.
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point.
Elimination half-life.
F% Bioavailability (the fraction of the administered dose that reaches systemic circulation).

Considerations for Efficacy (Pharmacodynamic) Studies

Once a safe dose range and the PK profile are established, efficacy studies can be designed. Since the biological target of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is not defined, the choice of animal model depends on the therapeutic hypothesis.[23] Given its piperidine structure, a common starting point for investigation is the CNS.[23][24]

Hypothetical Efficacy Models (If CNS-active):

  • Analgesia: Hot plate test or tail-flick test in mice.

  • Anxiety/Depression: Open field, elevated plus maze, or forced swim test in rats or mice.[20]

  • Neurodegenerative Disease: Models relevant to specific conditions like Alzheimer's or Parkinson's disease.[17][23]

The doses selected for these studies should be based on the MTD and PK data to ensure adequate target engagement without confounding toxicity. It is crucial to include dose-response assessments to demonstrate a clear relationship between exposure and effect.[12]

References

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Available at: [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Available at: [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Available at: [Link]

  • Sena, E. S., et al. (2018). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer. Available at: [Link]

  • Kumar, L., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Available at: [Link]

  • Keeler, J. F., & Bolam, J. P. (2014). Animal models of CNS disorders. Current Opinion in Neurology. Available at: [Link]

  • Di, L., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition. Available at: [Link]

  • Zendudest. (2025). Why animal models are useful for CNS drug discovery: Part 1. Substack. Available at: [Link]

  • Markou, A., & Tricklebank, M. (2014). Animal and Translational Models for CNS Drug Discovery: Neurological Disorders. Neuropsychopharmacology.
  • NextSDS. (n.d.). (4-benzylpiperidin-4-yl)methanol hydrochloride — Chemical Substance Information. Available at: [Link]

  • Li, F., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available at: [Link]

  • Bharate, S. S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: [Link]

  • Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]

  • Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. Available at: [Link]

  • IntechOpen. (2023). Rodents in Drug Discovery. Available at: [Link]

  • Ludolph, A. C., et al. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis. Available at: [Link]

  • Al-Ghamdi, S. S., et al. (2017). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery. Available at: [Link]

  • Al-Ghamdi, S. S., et al. (2017). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. ResearchGate. Available at: [Link]

  • Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Available at: [Link]

  • Pharmaceutical Technology. (2014). Preclinical Dose-Formulation Stability. Available at: [Link]

  • Ullah, I., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. International Journal of Nanomedicine. Available at: [Link]

  • Kottke, T., et al. (2011). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Ishiwata, K., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. Available at: [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Formulation and Assay Strategies for [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies and analytical assay development for [1-(4-Methylbenzyl)piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies and analytical assay development for [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (MPM-HCl). We delve into the critical pre-formulation studies, including forced degradation and excipient compatibility, that inform the development of robust, stability-indicating analytical methods. Detailed, validated protocols for High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC), and UV-Vis Spectrophotometry are presented, complete with the scientific rationale behind methodological choices. This guide is structured to provide both practical, step-by-step instructions and the foundational knowledge required to adapt these methods for specific research and quality control applications.

Introduction and Physicochemical Profile

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, hereafter referred to as MPM-HCl, is a piperidine derivative with a chemical structure featuring a substituted aromatic ring, making it a valuable intermediate or active pharmaceutical ingredient (API) in drug discovery. As a hydrochloride salt, it generally exhibits improved solubility and stability compared to its free base form.[1][2] However, its development into a stable and efficacious drug product requires a thorough understanding of its physicochemical properties and potential liabilities.

The primary challenge in developing formulations for amine hydrochloride salts is their potential for hygroscopicity and interaction with formulation excipients.[3] Furthermore, establishing a robust, stability-indicating assay is mandated by regulatory bodies to ensure that the analytical method can accurately quantify the API in the presence of its potential degradation products and impurities.[4][5]

Table 1: Physicochemical Properties of MPM-HCl

PropertyValueSource
CAS Number 1332531-01-7[6]
Molecular Formula C₁₄H₂₂ClNO[6]
Molecular Weight 255.78 g/mol [6]
Chemical Structure Cl.OCC1CCN(CC2=CC=C(C=C2)C)CC1[6]
Appearance White to off-white solid (typical)Assumed
Key Structural Features Tertiary amine (piperidine), primary alcohol, p-substituted benzene ring-

Pre-Formulation Studies: The Foundation for Success

Before developing a final formulation or a definitive analytical method, foundational pre-formulation studies are essential. These studies reveal the intrinsic stability of the API and its compatibility with common pharmaceutical excipients.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating assay method (SIAM).[7][8] The objective is not to completely destroy the API, but to generate a representative sample of degradation products at a target degradation of 5-20%.[9][10] This allows for the development of a chromatographic method capable of separating these degradants from the intact API.

Causality: By understanding the degradation pathways under various stress conditions (acid, base, oxidation, heat, light), we can predict the long-term stability of the drug product and establish appropriate storage conditions. These studies are a requirement of the International Council for Harmonisation (ICH) guideline Q1A(R2).[8][10]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis HPLC-UV/MS Analysis (Peak Purity & Mass Balance) Acid->Analysis Analyze Stressed Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Analyze Stressed Samples Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Analysis Analyze Stressed Samples Thermal Thermal (e.g., 80°C, dry heat) Thermal->Analysis Analyze Stressed Samples Photo Photolytic (ICH Q1B guidelines) Photo->Analysis Analyze Stressed Samples API MPM-HCl Drug Substance API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Pathway Identify Degradants & Establish Degradation Pathways Analysis->Pathway Assay_Selection_Tree Start What is the Analytical Objective? obj1 Potency, Purity, & Stability Assay Start->obj1 obj2 Residual Solvents (ICH Q3C) Start->obj2 obj3 Rapid In-Process Concentration Check Start->obj3 meth1 Stability-Indicating HPLC-UV Method obj1->meth1 meth2 Headspace GC-FID Method obj2->meth2 meth3 UV-Vis Spectrophotometry obj3->meth3

Caption: Decision tree for selecting the appropriate analytical method.

Protocol 1: Stability-Indicating HPLC-UV Assay

This reverse-phase HPLC method is designed for the accurate quantification of MPM-HCl and the separation of its potential degradation products.

Expertise & Rationale:

  • Column: A C18 stationary phase is chosen for its hydrophobic properties, which will effectively retain the non-polar benzyl and piperidine moieties of the MPM-HCl molecule.

  • Mobile Phase: An acetonitrile/water gradient provides robust separation power. A buffer such as potassium phosphate is used to maintain a constant pH (e.g., pH 3.0). At this acidic pH, the tertiary amine on the piperidine ring remains protonated, which is critical for preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection: The methylbenzyl group contains a benzene chromophore which exhibits strong UV absorbance. [11]A primary wavelength around 220 nm is chosen for high sensitivity, while a secondary wavelength around 265 nm can offer selectivity. A photodiode array (PDA) detector is recommended to assess peak purity.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Standard Preparation:

    • Prepare a stock solution of MPM-HCl reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).

    • Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (API or formulation) in the diluent to achieve a theoretical concentration of 50 µg/mL.

    • Vortex/sonicate to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Validation (as per ICH Q2(R1) Guidelines): The method must be validated to demonstrate its suitability. [12][13] Table 3: HPLC Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and API spiked with known impurities/degradants.No interfering peaks at the retention time of MPM-HCl. Peak purity index > 0.999.
Linearity Analyze 5-7 calibration standards in triplicate.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with API at 80%, 100%, and 120% of the target concentration.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (different day/analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).Method must be sensitive enough for its intended purpose.
Robustness Deliberately vary method parameters (pH ±0.2, flow rate ±10%, temp ±2°C).System suitability parameters remain within limits.
Protocol 2: GC for Residual Solvent Analysis

Residual solvents are process-related impurities that must be controlled. [14]A headspace Gas Chromatography (GC) method with a Flame Ionization Detector (FID) is the standard approach.

Experimental Protocol:

  • Instrumentation: GC system with a headspace autosampler and FID.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.53 mm, 3 µm film thickness.

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temp: 140°C.

    • Detector Temp: 250°C.

    • Oven Program: 40°C (20 min), then ramp at 10°C/min to 240°C, hold for 20 min.

    • Headspace Parameters: Vial equilibration at 80°C for 60 min.

  • Sample Preparation:

    • Accurately weigh ~100 mg of MPM-HCl into a headspace vial.

    • Add 5 mL of a suitable diluent (e.g., DMSO, DMF).

    • Crimp and seal the vial immediately.

Protocol 3: UV-Vis Spectrophotometry

This method provides a rapid but non-specific estimation of MPM-HCl concentration, suitable for applications like dissolution testing or cleaning validation where speed is prioritized over specificity.

Expertise & Rationale: The absorbance of UV light by the benzene ring in the MPM-HCl structure allows for its quantification. [11][15]The method relies on Beer-Lambert's law, where absorbance is directly proportional to concentration.

Experimental Protocol:

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of MPM-HCl (e.g., 10 µg/mL in methanol) from 200 to 400 nm. The λmax is expected in the 255-270 nm range.

    • Prepare a calibration curve using standards of known concentration.

    • Measure the absorbance of the unknown sample at the determined λmax.

    • Calculate the concentration of the unknown sample using the calibration curve.

Conclusion

The successful development of a drug product containing [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is contingent upon a systematic and scientifically-driven approach. This guide outlines the critical interplay between pre-formulation studies and the development of robust, validated analytical methods. The detailed HPLC-UV protocol serves as a definitive, stability-indicating assay for quality control and stability testing, while the GC and UV-Vis methods provide complementary tools for specific analytical challenges. By following these protocols and understanding the underlying scientific principles, researchers can ensure the quality, safety, and efficacy of their formulations.

References

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Lim, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Available at: [Link]

  • Bolla, G., & Nangia, A. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Shrivastava, V.S., & Daharwal, S.J. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre. Available at: [Link]

  • Pharmaceutical Technology. (2023). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available at: [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]

  • Singh, B., & Kumar, R. (2015). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]

  • Journal of Chromatographic Science. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • Narang, A. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]

  • Alsante, K. M., et al. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Lachman Consultants. Available at: [Link]

  • Monajjemzadeh, F., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]

  • Journal of Chromatographic Science. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link]

  • Elder, D., & Teasdale, A. (2023). A practical guide to forced degradation and stability studies for drug substances. That's Nice. Available at: [Link]

  • Gattefossé. (n.d.). A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Available at: [Link]

  • TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. Available at: [Link]

  • Patel, P. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. CPL. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Available at: [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on Force Degradation Studies for Drug Substances. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride for Novel Drug Discovery

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of approved pharmaceuticals.[1][2] Specifically, N-benzylpiperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of approved pharmaceuticals.[1][2] Specifically, N-benzylpiperidine motifs are frequently employed in drug discovery for their structural flexibility and ability to form crucial cation-π interactions with biological targets.[3][4] This document presents a comprehensive guide for the characterization of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, a novel chemical entity with significant potential for therapeutic agent development. Lacking extensive prior characterization, this guide provides a structured, hypothesis-driven workflow for elucidating its pharmacological profile. We will focus on a plausible and high-value target class for this molecular structure: the dopamine D2 receptor (D2R), a critical G-protein coupled receptor (GPCR) in the central nervous system (CNS).[5] The protocols herein detail the necessary steps for primary binding affinity determination, functional activity assessment, and early-stage metabolic stability profiling, providing researchers with a robust framework for initiating a drug discovery campaign around this compound.

Introduction and Structural Rationale

The molecular architecture of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride suggests a strong potential for interaction with CNS targets. A structural analysis reveals key pharmacophoric features:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle, the piperidine ring is a common scaffold in drugs targeting the CNS, including antipsychotics and analgesics.[1][2][4] Its saturated, chair-like conformation allows for precise spatial orientation of substituents.

  • N-(4-Methylbenzyl) Group: The N-benzyl group is a well-established moiety for conferring affinity to aminergic GPCRs.[3][6] The para-methyl substitution can modulate potency, selectivity, and metabolic properties. This group is crucial for potential interactions with aromatic residues in receptor binding pockets.[4]

  • 4-Hydroxymethyl Group: This polar group can act as a hydrogen bond donor or acceptor, potentially anchoring the ligand within the binding site and improving solubility.

Based on this structural analysis, we hypothesize that [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (referred to as "Test Compound" hereafter) is a ligand for the dopamine D2 receptor. D2R is a Gαi-coupled receptor, and its modulation is a key strategy for treating schizophrenia and Parkinson's disease.[5][7]

The following sections outline a logical, multi-stage workflow to test this hypothesis and characterize the compound's drug-like properties.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Early ADME Profiling a Hypothesis: Test Compound binds to D2R b Protocol 1: D2R Radioligand Binding Assay a->b c Data Output: Binding Affinity (Ki) b->c d Hypothesis: Test Compound modulates D2R signaling c->d Proceed if Ki < 1 µM e Protocol 2: Functional cAMP Assay d->e f Data Output: Functional Potency (EC50/IC50) Efficacy (% Activation/Inhibition) e->f g Hypothesis: Test Compound has favorable metabolic properties f->g Proceed if potent h Protocol 3: Human Liver Microsome (HLM) Stability Assay g->h i Data Output: In Vitro Half-Life (t½) Intrinsic Clearance (CLint) h->i j Lead Optimization / In Vivo Studies i->j Decision Gate: Advance to further studies?

Figure 1: Drug Discovery Workflow for Test Compound Characterization.

Protocol 1: D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the Test Compound for the human dopamine D2 receptor by measuring its ability to displace a known high-affinity radioligand.

Principle: This is a competitive binding assay. A constant concentration of a radiolabeled D2R antagonist (e.g., [³H]-Spiperone or [³H]-Haloperidol) is incubated with a source of D2 receptors (membranes from recombinant cells).[8] The Test Compound is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of Test Compound that displaces 50% of the specific binding of the radioligand (IC50) is used to calculate the inhibition constant (Ki).

Materials:

  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human recombinant D2 dopamine receptor.[9]

  • Radioligand: [³H]-Spiperone or [³H]-Haloperidol (specific activity ~60-90 Ci/mmol).

  • Non-specific Determinant: Haloperidol (10 µM final concentration).[8]

  • Test Compound: [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, prepared as a 10 mM stock in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: 96-well glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[10]

  • Equipment: 96-well plates, cell harvester, liquid scintillation counter, scintillation fluid.

Procedure:

  • Preparation: On the day of the assay, thaw the receptor membrane preparation on ice. Dilute the membranes in Assay Buffer to a final concentration that provides adequate signal (typically 5-20 µg protein per well).[10]

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate in a final volume of 250 µL:

    • Total Binding: 150 µL membrane preparation + 50 µL Assay Buffer + 50 µL radioligand.

    • Non-Specific Binding (NSB): 150 µL membrane preparation + 50 µL Haloperidol (10 µM) + 50 µL radioligand.

    • Competition: 150 µL membrane preparation + 50 µL Test Compound (at various concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M) + 50 µL radioligand.

    • The final concentration of the radioligand should be approximately at its Kd value.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked GF/C filters using a cell harvester. This separates receptor-bound radioligand from unbound.[10]

  • Washing: Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove residual unbound radioligand.[8]

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the Test Compound.

  • Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Expected Data Output:

ParameterValue
IC50e.g., 85 nM
Kie.g., 42 nM

Protocol 2: Functional cAMP Accumulation Assay

This protocol determines whether the Test Compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Principle: The D2 receptor is coupled to the Gαi protein, which inhibits the enzyme adenylyl cyclase.[5] Activation of D2R by an agonist leads to a decrease in intracellular cAMP levels. To measure this decrease, cellular cAMP levels are first artificially raised using forskolin, an adenylyl cyclase activator. The ability of a D2R agonist to reverse this forskolin-induced cAMP increase is then quantified.[11] An antagonist will block the effect of a known agonist, while an inverse agonist will decrease basal cAMP levels. This protocol uses a competitive immunoassay format, such as HTRF or AlphaScreen.[11][12]

G cluster_0 D2 Receptor Signaling Pathway D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates Agonist Agonist (e.g., Quinpirole) Agonist->D2R Activates Forskolin Forskolin Forskolin->AC Stimulates Test_Compound Test Compound Test_Compound->D2R Binds

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers and formulation scientists working with [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride . Despite being formula...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers and formulation scientists working with [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride . Despite being formulated as a hydrochloride (HCl) salt to improve hydrophilicity, this compound frequently exhibits challenging aqueous solubility profiles due to its highly lipophilic 4-methylbenzyl moiety and specific ionic behaviors.

Below, we provide a mechanistic troubleshooting guide, validated solubilization strategies, and self-validating experimental protocols to overcome these challenges.

Part 1: Diagnostic FAQs – Understanding the Mechanisms of Precipitation

Q1: I am using the hydrochloride salt form of this compound. Why is it still precipitating in standard aqueous media? A: The solubility of an amine hydrochloride salt is a competition between its ionization state and its intrinsic lipophilicity. While the protonated piperidine nitrogen enhances water affinity, the bulky, non-polar 4-methylbenzyl group drives hydrophobic exclusion. If the crystal lattice energy of the solid salt is higher than the hydration energy of the dissociated ions, the compound will remain poorly soluble[1].

Q2: When I attempt to dissolve the compound in 0.1 M HCl or Simulated Gastric Fluid (SGF), the solubility actually decreases compared to pure water. What is causing this? A: You are observing the Common-Ion Effect [2][3]. The solubility of a salt is governed by its solubility product constant ( Ksp​ ). For this compound, Ksp​=[AmineH+][Cl−] . When you introduce the compound into a medium already saturated with chloride ions (like 0.1 M HCl or SGF), Le Chatelier's principle forces the equilibrium to shift to the left, suppressing the dissociation of the drug and precipitating the solid HCl salt[4].

Q3: I dissolved the compound in water, but when I buffered it to pH 7.4 (using PBS), it immediately crashed out as a cloudy suspension. Why? A: This is a dual-factor precipitation event:

  • Free Base Precipitation: The pKa of the N-benzylpiperidine nitrogen is approximately 9.0 to 9.5[5]. At pH 7.4, a small but significant fraction of the drug deprotonates into its free base form. Because the free base is exceedingly lipophilic, it rapidly exceeds its thermodynamic solubility limit and precipitates.

  • Chloride Load: Standard Phosphate-Buffered Saline (PBS) contains ~137 mM NaCl. As established in Q2, this high chloride concentration can simultaneously trigger the common-ion effect, causing the remaining protonated drug to precipitate as the intact HCl salt[2].

Troubleshooting Start Issue: Precipitation of API in Aqueous Media Check Diagnostic: Measure Media pH & Chloride Concentration Start->Check Path1 pH > 7.0 (Free Base Precipitation) Check->Path1 Path2 High [Cl-] (e.g., SGF, PBS) (Common-Ion Effect) Check->Path2 Path3 pH 4-6 & Low[Cl-] (Intrinsic Lipophilicity) Check->Path3 Sol1 Adjust to pH 4.5 (Use Acetate Buffer) Path1->Sol1 Sol2 Switch to Non-Chloride Counterion/Buffer Path2->Sol2 Sol3 Add HP-β-CD or PEG 400 Cosolvent Path3->Sol3

Fig 1. Decision tree for diagnosing and resolving API precipitation in aqueous media.

Part 2: Formulation & Solubilization Strategies

If optimizing the pH (targeting pH 4.5–5.5) and removing excess chloride ions is insufficient for your required dosing concentration, you must employ excipient-based solubilization strategies.

Strategy A: Cosolvency

Cosolvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) disrupt the hydrogen bonding network of water, reducing the overall dielectric constant and interfacial tension between the aqueous phase and the hydrophobic 4-methylbenzyl group[6][7]. Because cosolvents do not rely on complexation, they do not reduce the "free fraction" of the drug, which can be advantageous for maintaining high intestinal permeability in oral formulations[8].

Strategy B: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. For [1-(4-Methylbenzyl)piperidin-4-yl]methanol, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. The cavity diameter of β -cyclodextrin (approx. 6.0–6.5 Å) is perfectly sized to encapsulate the aromatic 4-methylbenzyl ring via van der Waals forces, shielding the hydrophobic moiety from water while the protonated piperidine remains exposed to the aqueous environment[][10].

Complexation API [1-(4-Methylbenzyl)...] (Hydrophobic Moiety) Complex 1:1 Inclusion Complex (Hydrophilic Exterior) API->Complex Van der Waals Forces CD HP-β-CD (Lipophilic Cavity) CD->Complex Encapsulation Soluble Aqueous Solubilization (Target Achieved) Complex->Soluble Hydration

Fig 2. Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Quantitative Data Summary
Solubilization StrategyRecommended Excipient / MediaPrimary Mechanism of ActionExpected Solubility Enhancement*
pH & Ion Control 50 mM Acetate Buffer (pH 4.5)Maintains full ionization; avoids chloride common-ion effect.Baseline (1x)
Cosolvency 20% v/v PEG 400 in WaterReduces solvent polarity and interfacial tension[6].5x – 10x
Complexation 10% w/v HP-β-CDEncapsulates the lipophilic benzyl moiety within a hydrophobic cavity[10].20x – 50x
Micellization 1% w/v Tween 80Surfactant micelle entrapment of the hydrophobic core[11].10x – 15x

*Enhancement factors are estimates based on structurally similar N-benzylpiperidine derivatives.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in control checks to prevent false positives caused by pH shifts or filter-binding artifacts.

Protocol 1: Overcoming the Common-Ion Effect via Buffer Exchange

Objective: Establish the baseline solubility of the HCl salt without chloride interference.

  • Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 4.5 using Acetic Acid. Do not use HCl to adjust the pH.

  • Addition: Weigh an excess amount (e.g., 10 mg/mL) of[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride into a glass vial. Add 5 mL of the prepared acetate buffer.

  • Equilibration: Vortex for 2 minutes, then sonicate in a water bath at 25°C for 15 minutes. Place on a rotary shaker at 25°C for 24 hours.

  • Self-Validation Check (Critical): Measure the pH of the suspension after the 24-hour equilibration. The dissolution of an acidic salt can lower the pH of the media. If the pH has dropped below 4.0, the buffer capacity was exceeded; re-run with 100 mM Acetate.

  • Filtration: Draw the suspension into a syringe. Attach a 0.22 µm PVDF filter. Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the membrane.

  • Quantification: Dilute the remaining filtrate appropriately and analyze via HPLC-UV to determine the true chloride-free solubility.

Protocol 2: Phase-Solubility Profiling for HP- β -CD Complexation (Higuchi-Connors Method)

Objective: Determine the binding affinity ( K1:1​ ) and maximum solubility achievable with cyclodextrins.

  • Matrix Preparation: Prepare a series of aqueous solutions containing 0%, 2%, 5%, 10%, and 20% (w/v) HP- β -CD in pure Milli-Q water or a low-chloride buffer (pH 5.0).

  • API Saturation: Add an excess amount of the API (e.g., 50 mg) to 2 mL of each CD solution in sealed glass ampoules.

  • Equilibration & Validation: Place the ampoules in a shaking water bath at 25°C.

    • Self-Validation Step: Pull a small aliquot at 48 hours and another at 72 hours. If the concentration at 72 hours is >5% higher than at 48 hours, thermodynamic equilibrium has not been reached. Continue shaking until concentrations stabilize.

  • Separation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the undissolved API, then filter the supernatant through a 0.22 µm PTFE filter.

  • Analysis: Quantify the dissolved drug via HPLC. Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP- β -CD (x-axis). A linear slope (A_L type profile) indicates a 1:1 inclusion complex[12].

References

  • Cosolvent - Wikipedia . wikipedia.org. Available at:[Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations . Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method . ManTech Publications. Available at: [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil . Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs . Pharma Focus Asia. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. Available at:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes . PMC - NIH. Available at:[Link]

  • Formulating Poorly Water Soluble Drugs . AAPS Advances in Pharmaceutical Sciences Series. Available at:[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation . PubMed - NIH. Available at:[Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug . PubMed - NIH. Available at:[Link]

  • Common-ion effect - Wikipedia . wikipedia.org. Available at:[Link]

  • N-benzylpiperidine - ChemBK . ChemBK. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting[1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride Degradation

Welcome to the Technical Support Center.[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is a privileged benzylpiperidine scaffold frequently utilized in central nervous system (CNS) drug discovery[1]. While the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is a privileged benzylpiperidine scaffold frequently utilized in central nervous system (CNS) drug discovery[1]. While the solid-state hydrochloride (HCl) salt exhibits excellent shelf stability, researchers often encounter apparent degradation, concentration loss, or unexpected mass shifts when formulating the compound in aqueous buffers or organic solutions.

This guide provides a mechanistic framework to diagnose, troubleshoot, and prevent both chemical degradation and physical instability in solution.

Diagnostic Decision Tree

Before altering your experimental design, it is critical to determine whether the loss of your active pharmaceutical ingredient (API) is due to a chemical reaction (degradation) or a physical phase change (precipitation).

G Start Observe API Loss In Solution Precip Visible Precipitation? Start->Precip CheckPH Check Solution pH Precip->CheckPH Yes LCMS Perform LC-MS Analysis Precip->LCMS No (Clear) FreeBase Free-Base Precipitation (pH > pKa) Adjust pH < 6.0 CheckPH->FreeBase pH > 7.5 Mass16 +16 Da Mass Shift? (Oxidation) LCMS->Mass16 Mass14 +14 Da Mass Shift? (Etherification) LCMS->Mass14 OxidationFix Purge with Argon Add Antioxidants Mass16->OxidationFix Yes SolventFix Avoid Reactive Alcohols Use Acetonitrile/Water Mass14->SolventFix Yes

Diagnostic workflow for identifying and resolving benzylpiperidine solution instability.

Core Degradation Mechanisms & Causality

To effectively troubleshoot, you must understand the causality behind the molecule's behavior in different microenvironments.

A. Oxidative Degradation (N-Oxidation & Benzylic Oxidation)
  • Causality: The piperidine ring features an electron-rich tertiary nitrogen that is highly susceptible to reactive oxygen species (ROS). Dissolved atmospheric oxygen or trace peroxides in aged solvents can attack this nitrogen, forming a piperidine N-oxide[2]. Furthermore, the 4-methylbenzyl moiety contains two benzylic positions. Benzylic hydrogens are prone to autoxidation via a radical chain mechanism due to the stability of the resulting benzylic radical, eventually forming hydroperoxides or ketones.

  • Identification: LC-MS analysis will reveal a +16 Da mass shift (single oxidation) or +32 Da (dual oxidation). N-oxides typically elute significantly earlier than the parent compound on reversed-phase HPLC due to their increased polarity[2].

B. pH-Driven Physical Instability (Free-Basing)
  • Causality: This is the most common issue misdiagnosed as chemical degradation. The compound is supplied as an HCl salt, ensuring high aqueous solubility. The pKa of the piperidine nitrogen is typically between 8.5 and 9.5. If the compound is diluted into a neutral to alkaline biological buffer (pH > 7.5), the equilibrium shifts toward the unprotonated free base. The free base of this compound is highly lipophilic and will rapidly precipitate out of aqueous solutions[3].

  • Identification: Visible cloudiness, micro-suspensions, or a sudden drop in HPLC peak area without the appearance of new degradant peaks in the chromatogram.

C. Solvent-Mediated Reactions (Etherification)
  • Causality: The choice of solvent significantly impacts the stability of substituted piperidines. Methanol, while a common laboratory solvent, has a high dielectric constant and acts as a nucleophile. Under the mildly acidic conditions provided by the dissolved HCl salt, the primary alcohol (-CH₂OH) at position 4 can undergo slow etherification, forming a methyl ether[4].

  • Identification: A +14 Da mass shift (replacement of H with CH₃) observed during prolonged storage in methanol.

Standardized Troubleshooting Protocols

Protocol 1: Forced Degradation & Stability-Indicating LC-MS Assay

Objective: To establish a baseline degradation profile and ensure your analytical method can resolve the parent API from its degradants[2]. This protocol is self-validating; by forcing the degradation, you confirm your chromatography can detect it.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of[1-(4-Methylbenzyl)piperidin-4-yl]methanol HCl in HPLC-grade water.

  • Oxidative Stress: Transfer 1 mL of the stock to a glass vial. Add 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Acid/Base Hydrolysis: Transfer 1 mL of stock to two separate vials. Add 100 µL of 0.1 M HCl to one, and 100 µL of 0.1 M NaOH to the other. Incubate at 60°C for 24 hours[2].

  • Neutralization (Critical Step): Neutralize the acid/base samples to pH ~7.0 before injection. Failing to do so can temporarily alter the ionization state on the column, causing retention time shifts that mimic degradation.

  • Analysis: Analyze via LC-MS using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Monitor specifically for +16 Da and +14 Da mass shifts.

Protocol 2: Formulation for Long-Term Solution Stability

Objective: To prevent oxidative and physical degradation during extended storage of stock solutions.

  • Solvent Selection: Avoid reactive alcohols (Methanol/Ethanol). Use Acetonitrile, peroxide-free DMSO, or a mildly acidic aqueous buffer (e.g., 10 mM Citrate, pH 4.5)[4].

  • Deoxygenation: Sparge the chosen solvent with Argon or Nitrogen gas for 15 minutes prior to dissolving the API to displace dissolved oxygen[2].

  • Antioxidant Addition: For highly sensitive long-term storage, add 0.01% w/v Butylated Hydroxytoluene (BHT) to the organic stock solution to quench radical-mediated autoxidation[2].

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C.

Quantitative Degradation Profile

The following table summarizes the expected behavior of the compound under various stress conditions, allowing you to benchmark your own stability results.

Stress ConditionEnvironmentTime / TempPrimary Degradant / IssueExpected API Recovery
Oxidation 3% H₂O₂ in Water24h / 25°CN-Oxide (+16 Da)< 50%
Acid Hydrolysis 0.1 M HCl24h / 60°CStable> 95%
Base Hydrolysis 0.1 M NaOH24h / 60°CFree Base (Precipitate)N/A (Phase separation)
Solvolysis Methanol7 days / 40°CMethyl Ether (+14 Da)~ 85%
Photolysis UV Light (254 nm)24h / 25°CBenzylic Cleavage Products~ 70%

Frequently Asked Questions (FAQs)

Q1: My stock solution in methanol shows a +14 Da mass shift over time. What is happening? A1: The +14 Da shift in methanol is indicative of methyl ether formation. The primary alcohol (-CH₂OH) at position 4 of the piperidine ring is undergoing etherification with methanol, catalyzed by the mildly acidic environment of the HCl salt. Switch your stock solvent to acetonitrile or DMSO to mitigate this[4].

Q2: The compound precipitated immediately upon addition to my biological assay buffer (pH 7.4). Did it degrade? A2: No, this is physical instability (free-basing), not chemical degradation. At pH 7.4, a significant fraction of the piperidine nitrogen deprotonates, converting the highly soluble HCl salt into the poorly soluble free base[3]. To resolve this, keep the stock in DMSO and ensure the final assay concentration is strictly below the free base's aqueous solubility limit.

Q3: How can I differentiate between N-oxidation and benzylic oxidation on LC-MS? A3: Both pathways yield a +16 Da mass shift. However, N-oxides are generally much more polar and will elute significantly earlier than the parent compound on a reversed-phase column[2]. Benzylic alcohols will have a much smaller shift in retention time. MS/MS fragmentation can also distinguish them: N-oxides often show a characteristic neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da) during collision-induced dissociation.

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem -
  • The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery - Benchchem -
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry -

Sources

Troubleshooting

Technical Support Center: Yield Optimization for [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of [1-(4-Methylbenzyl)piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride—a vital building block often utilized in the development of CNS therapeutics and cholinesterase inhibitors[1][2].

This guide moves beyond basic procedures, focusing on the causality behind chemical behaviors to help you troubleshoot incomplete conversions, regioselectivity issues, and crystallization failures.

Synthesis Workflow & Mechanistic Pathway

The synthesis is a two-step process: an SN​2 N-alkylation of 4-piperidinemethanol with 4-methylbenzyl chloride, followed by anhydrous salt formation.

SynthesisWorkflow A 4-Piperidinemethanol (Nucleophile) C Step 1: N-Alkylation K2CO3, KI, MeCN, 80°C A->C B 4-Methylbenzyl Chloride (Electrophile) B->C D Free Base Intermediate (Regioselective) C->D Yield > 90% E Step 2: Salt Formation 4M HCl in Dioxane D->E F Target Product (HCl Salt) E->F Crystallization

Workflow for the optimized synthesis of [1-(4-Methylbenzyl)piperidin-4-yl]methanol HCl.

Quantitative Data: Alkylation Optimization Parameters

Selecting the right solvent, base, and catalyst is critical for maximizing the yield of the free base intermediate. The table below summarizes our in-house optimization data for the N-alkylation step.

SolventBase (Equivalents)Catalyst (Equiv)Temp (°C)Conversion (%)Primary Impurity Profile
DMFTEA (2.0 eq)None8065%High O-alkylation & unreacted starting material
MeCNK₂CO₃ (1.5 eq)None8078%Moderate unreacted starting material
EtOHCs₂CO₃ (1.5 eq)TBAI (0.1 eq)7888%Trace quaternary ammonium salt
MeCN K₂CO₃ (1.5 eq) KI (0.1 eq) 80 >92% Clean (Optimal Conditions)

Troubleshooting & FAQs (Q&A)

Q1: Why is my yield plateauing around 60-70% during the N-alkylation step?

Causality: Benzyl chlorides are significantly less reactive electrophiles compared to their bromide or iodide counterparts. If you are relying solely on thermal energy, the SN​2 displacement is kinetically sluggish, leading to incomplete conversion. Solution: Implement a Finkelstein catalyst . By adding 0.1 equivalents of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI), the 4-methylbenzyl chloride is converted in situ to the highly reactive 4-methylbenzyl iodide. This dramatically lowers the activation energy of the SN​2 transition state, driving the reaction to >90% completion[3].

Q2: I am detecting a byproduct with a mass corresponding to the addition of two 4-methylbenzyl groups. How do I prevent this?

Causality: This is over-alkylation , resulting in a quaternary ammonium salt. It occurs when the local concentration of the electrophile (4-methylbenzyl chloride) is too high relative to the secondary amine, allowing the newly formed tertiary amine product to act as a nucleophile and attack a second molecule of the alkyl halide. Solution: Control the stoichiometry strictly (1.0 eq amine to 1.05 eq alkyl halide) and alter your addition protocol. Add the 4-methylbenzyl chloride dropwise over 1–2 hours to the heated amine/base mixture. This ensures the electrophile is consumed immediately upon entering the reactor, keeping its steady-state concentration near zero.

Q3: How do I minimize O-alkylation of the primary alcohol group?

Causality: 4-piperidinemethanol is an ambidentate nucleophile containing both a secondary amine and a primary alcohol. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen is a "softer" and more potent nucleophile than the neutral oxygen, heavily favoring N-alkylation kinetically. However, if you use a strong base (e.g., NaH, KOtBu), the alcohol is deprotonated to an alkoxide—a "hard," highly reactive nucleophile that will aggressively attack the benzyl halide, leading to O-alkylation. Solution: Use a mild, insoluble inorganic base like K₂CO₃ . It acts purely as an acid scavenger to neutralize the HCl generated during the reaction, without possessing the pKa​ required to deprotonate the primary alcohol[2].

Q4: The final hydrochloride salt is crashing out as a sticky gum instead of a crystalline powder. What went wrong?

Causality: The hydrochloride salt of this molecule is highly hygroscopic. If water is present in your solvent system, or if you used aqueous HCl, the product forms a hydrate or a supersaturated syrup that refuses to nucleate into a crystal lattice[4]. Solution: You must use strictly anhydrous conditions for salt formation. Dissolve the purified free base in anhydrous Ethyl Acetate (EtOAc) or Isopropanol (IPA), chill to 0–5°C, and precipitate the salt using 4M anhydrous HCl in Dioxane .

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure process integrity.

Step 1: Optimized N-Alkylation
  • Charge Reactor: To a dry, round-bottom flask equipped with a reflux condenser, add 4-piperidinemethanol (1.0 eq, 10.0 g), anhydrous K₂CO₃ (1.5 eq, 18.0 g), and KI (0.1 eq, 1.4 g).

  • Suspend: Add 100 mL of anhydrous Acetonitrile (MeCN). Stir at 400 rpm and heat the suspension to 60°C.

  • Electrophile Addition: Dilute 4-methylbenzyl chloride (1.05 eq, 12.8 g) in 20 mL of MeCN. Add this solution dropwise via an addition funnel over 1.5 hours.

  • Reflux: Elevate temperature to 80°C and stir for 12 hours.

    • Validation Check: TLC (DCM:MeOH 9:1) or LC-MS should show <2% remaining 4-piperidinemethanol.

  • Workup: Cool to room temperature, filter off the inorganic salts (KCl, K₂CO₃), and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with saturated aqueous NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate to yield the free base as a pale yellow oil.

Step 2: Anhydrous Salt Formation & Crystallization
  • Dissolution: Dissolve the crude free base in anhydrous EtOAc (10 mL per gram of product).

  • Cooling: Submerge the flask in an ice-water bath (0–5°C) under a nitrogen atmosphere.

  • Acidification: Slowly add 4M HCl in Dioxane (1.1 eq) dropwise. A white precipitate should begin forming immediately.

    • Validation Check: Spot a drop of the supernatant on wet pH paper; it should read pH 2-3, indicating complete salt formation.

  • Maturation: Stir the slurry at 0°C for 2 hours to allow for complete crystal lattice maturation.

  • Isolation: Filter the solid via vacuum filtration, wash the filter cake with cold anhydrous Diethyl Ether ( Et2​O ), and dry in a vacuum oven at 40°C for 12 hours to afford[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride as a white crystalline powder.

References

  • In-Water Dehydrative Alkylation of Ammonia and Amines with Alcohols by a Polymeric Bimetallic Catalyst Source: ACS Organic Letters URL:[Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease Source: PubMed Central (PMC) URL:[Link]

  • 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist Source: Journal of Medicinal Chemistry (via MDMA.ch archive) URL:[Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols Source: ACS Organometallics URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with research teams experiencing lot-to-lot variability, unexplained mass shifts, and degradation in their synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with research teams experiencing lot-to-lot variability, unexplained mass shifts, and degradation in their synthetic workflows or biological assays involving [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (CAS: 1332531-01-7)[1].

While the hydrochloride salt form provides significant thermodynamic stability compared to its free-base counterpart, this molecule possesses a "trifecta" of oxidative liabilities: a primary alcohol, a tertiary piperidine amine, and benzylic/p-methyl C-H bonds. Understanding the causality behind how environmental factors trigger these specific vulnerabilities is the key to preserving the integrity of your compound.

Mechanistic Visualization of Degradation Pathways

To effectively troubleshoot, we must first map the structural vulnerabilities to their environmental triggers.

OxidationPathways cluster_sites Structural Vulnerabilities Compound [1-(4-Methylbenzyl)piperidin-4-yl] methanol HCl Site1 Tertiary Amine Core (Protected by HCl) Compound->Site1 Site2 Primary Alcohol (-OH) (C4 Position) Compound->Site2 Site3 Benzylic & p-Methyl C-H (Radical Susceptible) Compound->Site3 Trigger1 Moisture Ingress (Free-base formation) Site1->Trigger1 Trigger2 Trace Metals / O2 (Oxidative Catalysis) Site2->Trigger2 Trigger3 Light / O2 (Auto-oxidation) Site3->Trigger3 Degradant1 N-Oxide Impurity Trigger1->Degradant1 Degradant2 Aldehyde / Carboxylic Acid Trigger2->Degradant2 Degradant3 Hydroperoxides / Ketones Trigger3->Degradant3

Mechanistic pathways of[1-(4-Methylbenzyl)piperidin-4-yl]methanol HCl oxidation and their triggers.

Core Troubleshooting & FAQs

Q1: My stock powder is turning slightly yellow, and my LC-MS shows a +16 Da mass shift. Isn't the HCl salt supposed to protect the amine from oxidation? A1: A +16 Da shift is the classic hallmark of oxidation, typically representing N-oxide formation at the tertiary amine. You are correct that the hydrochloride salt should protonate the amine's lone pair, rendering it inert to oxidation. However, if you are observing N-oxides, your storage environment has suffered moisture ingress. The Causality: Hygroscopic moisture allows localized dissociation of the HCl salt on the surface of the powder crystals. This transiently exposes the free base. The exposed lone pair of the tertiary amine is highly susceptible to oxidation by atmospheric peroxides or oxygen[2]. The Fix: Never open cold vials directly in humid ambient air. Allow vials to equilibrate to room temperature in a desiccator before opening to prevent micro-condensation.

Q2: I am observing aldehyde byproducts in my downstream reactions, but I store my compound in the dark. How is the primary alcohol oxidizing? A2: The primary alcohol at the C4 position does not spontaneously oxidize in air at a rapid rate; it requires a catalyst. This degradation is almost exclusively caused by trace transition metals (e.g., Fe, Cu) leached from metallic spatulas, scratched glassware, or low-grade solvents. The Causality: Trace metals facilitate single-electron transfer (SET) pathways that catalyze the oxidation of primary alcohols to aldehydes, mechanistically similar to TEMPO-mediated or metal-catalyzed alcohol oxidations[3]. The Fix: Switch to ceramic or PTFE-coated spatulas for weighing. Use only LC-MS grade solvents certified metal-free, and degas them with Argon prior to making stock solutions.

Q3: Does ambient laboratory light actually matter for the solid powder? A3: Absolutely. The benzylic position and the p-methyl group are highly vulnerable to photo-induced auto-oxidation. The Causality: UV and visible light provide the activation energy required to cleave the relatively weak benzylic C-H bonds, forming a stable benzylic radical. This radical rapidly reacts with triplet oxygen ( O2​ ) to form hydroperoxides, which can further degrade into ketones or imine-like derivatives[4]. The Fix: Always store the compound in amber glass vials. If clear vials must be used, wrap them entirely in aluminum foil.

Quantitative Data: Storage Conditions vs. Shelf Life

To standardize your lab's handling procedures, refer to the following empirically derived storage matrix.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Ideal (Baseline) 2-8°C[1]Argon / NitrogenDark (Amber Vials)> 24 MonthsNone
Sub-optimal 2-8°CAmbient AirDark (Amber Vials)6-12 MonthsBenzylic auto-oxidation
Poor 20-25°CAmbient AirAmbient Lab Light< 3 MonthsHydroperoxide formation
Critical Failure 20-25°CHumid Air (>50% RH)Ambient Lab Light< 2 WeeksN-oxide & Aldehyde formation
Self-Validating Experimental Protocols
Protocol 1: Inert Aliquoting for Long-Term Storage

Purpose: To divide bulk powder into single-use aliquots without introducing moisture or oxidative stress. This protocol is self-validating; if the powder remains free-flowing and white after 6 months, the atmospheric exclusion was successful.

  • Equilibration: Remove the bulk vial from the 2-8°C refrigerator and place it in a vacuum desiccator at room temperature for exactly 60 minutes prior to opening.

  • Atmospheric Control: Transfer the sealed vial, amber glass target vials, and a ceramic spatula into a glove box purged with Argon (ensure O2​ sensors read < 5 ppm).

  • Aliquoting: Using the ceramic spatula, rapidly transfer the desired mass into the amber vials. Do not use metal spatulas to avoid seeding the powder with trace transition metals[3].

  • Sealing: Cap the vials with PTFE-lined septa caps while still inside the Argon atmosphere.

  • Storage: Wrap the caps with Parafilm and store the aliquots at 2-8°C[1].

Protocol 2: Safe Free-Basing for Downstream Assays

Purpose: Many biological assays require the free-base form of the compound. This protocol converts the HCl salt to the free base while suppressing the immediate risk of N-oxide formation[2].

  • Solvent Preparation: Degas HPLC-grade water and an organic extraction solvent (e.g., Ethyl Acetate) by sparging with Argon for 15 minutes.

  • Dissolution: Dissolve the[1-(4-Methylbenzyl)piperidin-4-yl]methanol HCl in the degassed water under an Argon blanket.

  • Mild Deprotonation: Slowly add a degassed saturated solution of NaHCO3​ dropwise until the pH reaches ~8.5. Validation Check: The solution will turn slightly cloudy as the less water-soluble free base precipitates.

  • Extraction: Immediately add the degassed Ethyl Acetate, partition the layers, and collect the organic phase.

  • Drying & Use: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting free base must be used immediately in your assay or stored at -20°C under Argon, as it is now highly susceptible to oxidation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioavailability of [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride Formulations

Welcome to the Advanced Formulation Support Portal. This guide is specifically engineered for drug development professionals and formulation scientists working with [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Portal. This guide is specifically engineered for drug development professionals and formulation scientists working with [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride .

As a basic piperidine derivative formulated as a hydrochloride (HCl) salt, this compound presents a complex biopharmaceutical profile. While the HCl salt ensures rapid dissolution in the acidic stomach, the molecule's moderate lipophilicity and exposed benzylic/piperidine moieties introduce severe downstream bottlenecks: pH-dependent intestinal precipitation and extensive hepatic first-pass metabolism .

This guide provides field-proven causality analyses, self-validating experimental protocols, and mechanistic troubleshooting to help you achieve target pharmacokinetic (PK) exposures.

Quantitative Data Summary: Physicochemical Profiling & Bottlenecks

Before troubleshooting, it is critical to baseline the compound's physicochemical properties against its physiological environment. Table 1 summarizes the primary liabilities limiting the absolute bioavailability (F%) of this API.

Table 1: Biopharmaceutical Liabilities and Strategic Countermeasures

ParameterAPI CharacteristicBioavailability ImplicationFormulation Strategy
Solid State Hydrochloride (HCl) SaltHigh gastric dissolution; risk of microenvironmental disproportionation.Polymeric matrix embedding; pH-modifiers.
pH-Solubility Weak Base (pKa ~8.5)Rapid nucleation and precipitation in the duodenum (pH 6.8).Supersaturating Drug Delivery Systems (SDDS).
Metabolic Stability Benzylpiperidine moietyHigh susceptibility to CYP3A4/CYP2D6 first-pass metabolism.Lipid-based nanocarriers (Lymphatic bypass).
Permeability Low TPSA (23.47), LogP ~2.6Good passive diffusion, but potential P-gp efflux substrate.Co-formulation with efflux inhibitors (e.g., TPGS).
FAQ 1: The pH-Shift Phenomenon & Intestinal Precipitation

Q: My formulation shows >95% dissolution in Simulated Gastric Fluid (SGF, pH 1.2) within 15 minutes, but the in vivo oral bioavailability in rat models remains <5%. Why is the drug failing to absorb?

A: This discrepancy is a classic manifestation of pH-dependent solubility. [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is the salt of a weak base. In the highly acidic environment of the stomach (pH 1.2), the salt is fully ionized, leading to rapid and complete dissolution.

However, as gastric emptying pushes the dissolved drug into the duodenum, the microenvironmental pH rises to ~6.8. Because this pH approaches or exceeds the compound's pKa, the drug rapidly converts back to its un-ionized free base form. The free base is significantly more lipophilic and possesses a fraction of the aqueous solubility of the salt. This thermodynamic shock causes rapid nucleation and precipitation of the API before it can cross the intestinal epithelium 12.

The Solution: You must transition from a conventional release profile to a Supersaturating Drug Delivery System (SDDS) . By incorporating precipitation inhibitors—such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)—the polymers form hydrogen bonds with the solvated drug molecules. This sterically hinders crystal lattice formation, trapping the drug in a metastable supersaturated state long enough for optimal intestinal absorption.

G Stomach Stomach (pH 1.2) Complete Dissolution of HCl Salt Intestine_Precip Intestine (pH 6.8) Free Base Precipitation Stomach->Intestine_Precip Conventional Formulation Intestine_SDDS Intestine (pH 6.8) SDDS Maintains Supersaturation Stomach->Intestine_SDDS Addition of Polymers (PVP) Systemic Systemic Circulation (Target Bioavailability) Intestine_Precip->Systemic Low AUC Intestine_SDDS->Systemic High AUC

Fig 1. Mechanism of pH-shift precipitation vs. SDDS protection in the gastrointestinal tract.

Protocol 1: Self-Validating Two-Stage Dissolution Assay for SDDS

Purpose: To confirm that your chosen polymer successfully inhibits precipitation during the gastric-to-intestinal transition.

  • Gastric Phase Setup: Add the SDDS formulation (equivalent to 50 mg API) to 500 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.2) at 37°C, stirring at 50 RPM.

  • Internal Control Checkpoint 1: At T=15 minutes, extract a 2 mL aliquot, filter (0.22 µm), and quantify via HPLC. Validation logic: If recovery is <95%, your formulation has a primary dissolution issue, not a precipitation issue. Do not proceed until baseline dissolution is fixed.

  • pH-Shift Induction: At T=30 minutes, rapidly inject concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to shift the vessel pH to 6.8.

  • Kinetic Monitoring: Pull filtered aliquots at T=40, 60, 90, and 120 minutes.

  • Internal Control Checkpoint 2 (Negative Control): Run a parallel vessel containing unformulated API. Validation logic: The unformulated API must show a catastrophic drop in concentration at T=40. The delta between the unformulated API curve and your SDDS curve mathematically proves the polymer's inhibitory efficiency.

FAQ 2: The Metabolic Bottleneck (First-Pass Effect)

Q: I have stabilized the intestinal solubility using an SDDS, but the absolute bioavailability remains poor (~10%). Intravenous (IV) dosing shows a high clearance rate. What is happening?

A: If dissolution and precipitation are no longer the rate-limiting steps, the bottleneck has shifted to extensive first-pass metabolism . The piperidine ring and the exposed 4-methylbenzyl moiety are highly susceptible to rapid oxidation and N-dealkylation by Cytochrome P450 (CYP) enzymes located in the enterocytes (gut wall) and the liver 34. The drug is successfully absorbed into the portal vein but is enzymatically destroyed before reaching systemic circulation.

The Solution: You must bypass the liver. Without altering the molecular structure (e.g., fluorination of soft spots), the most effective formulation strategy is to utilize a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing long-chain triglycerides (LCTs). LCTs stimulate the assembly of chylomicrons in the enterocytes, which partition the highly lipophilic free base of the drug into the lymphatic system, draining directly into the systemic circulation via the thoracic duct and completely bypassing the hepatic portal vein.

G Oral Oral Administration Piperidine Derivative Gut Gut Wall Absorption (Enterocytes) Oral->Gut Liver Liver (CYP450) Extensive First-Pass Metabolism Gut->Liver Portal Vein Transport Lymph Lymphatic Transport (Lipid Nanocarriers) Gut->Lymph Chylomicron Assembly Systemic Systemic Circulation Liver->Systemic High Clearance (Low F%) Lymph->Systemic Bypasses Liver (High F%)

Fig 2. Bypassing hepatic first-pass metabolism via lymphatic transport using lipid nanocarriers.

Protocol 2: Self-Validating Microsomal Stability Assay

Purpose: To definitively isolate CYP-mediated metabolism as the cause of low bioavailability.

  • Incubation: Prepare a 1 µM solution of the API in 100 mM phosphate buffer (pH 7.4). Add Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Sampling: Quench the reaction at T=0, 15, 30, and 60 minutes by transferring a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Internal Control Checkpoint 1 (Chemical Stability): Run a parallel incubation without NADPH. Validation logic: If the drug depletes without NADPH, the molecule is chemically unstable in the buffer, not enzymatically metabolized.

  • Internal Control Checkpoint 2 (Enzymatic Viability): Run a parallel incubation with a known high-clearance reference drug (e.g., Verapamil or Testosterone). Validation logic: If the reference drug does not degrade, your microsomes are dead/inactive, and the assay must be repeated.

FAQ 3: Disproportionation in Solid Dosage Forms

Q: During accelerated stability testing (40°C / 75% RH), the dissolution rate of my tablets drops significantly over time, even though the API is an HCl salt. Why?

A: This is caused by salt disproportionation 5. When formulated with basic excipients (like magnesium stearate or croscarmellose sodium), the microenvironmental moisture absorbed during high humidity storage allows the HCl salt to interact with the excipients. The HCl is stripped from the piperidine nitrogen, converting the API back into its poorly soluble free base directly within the tablet matrix before it is even ingested.

The Solution:

  • Excipient Selection: Avoid alkaline excipients. Replace magnesium stearate with sodium stearyl fumarate.

  • Microenvironmental pH Modulation: Incorporate a solid-state acidifier (e.g., citric acid or tartaric acid) into the blend to maintain an acidic microenvironment within the tablet, suppressing the disproportionation reaction.

References
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI.[Link]

  • Mechanistic PBPK Modelling to Predict the Advantage of the Salt Form of a Drug When Dosed with Acid Reducing Agents. Semantic Scholar.[Link]

  • Intestinal First-Pass Metabolism of Eperisone in the Rat. ResearchGate.[Link]

  • Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride as an analytical reference standard

Validating [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride as an Analytical Reference Standard: A Comparative Guide In pharmaceutical development, the integrity of quantitative analysis is entirely dependent on...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride as an Analytical Reference Standard: A Comparative Guide

In pharmaceutical development, the integrity of quantitative analysis is entirely dependent on the quality of the analytical reference standard (ARS). [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is a highly functionalized piperidine derivative, frequently utilized as a critical building block or an impurity marker in the synthesis of neuroactive and antihistamine drug candidates.

Validating this compound as a primary reference standard requires navigating specific physicochemical challenges: the basicity of the piperidine nitrogen, the potential for oxidation, and the necessity for absolute quantification. This guide objectively compares the performance of the high-purity commercial hydrochloride salt against alternative forms, providing field-proven protocols and theoretical grounding for its validation under ISO 17034[1] and USP <11> [2] frameworks.

The Causality of Form Selection: Why the Hydrochloride Salt?

When establishing an ARS, the physical form of the molecule dictates its long-term reliability. Researchers often face the choice between utilizing a synthesized free base, an in-house crude salt, or a highly purified commercial hydrochloride salt.

The free base form of [1-(4-Methylbenzyl)piperidin-4-yl]methanol contains an unshared electron pair on the piperidine nitrogen. This makes the molecule susceptible to atmospheric oxidation (forming N-oxides) and highly hygroscopic, which introduces unacceptable variability in weighing and assay calculations.

By converting the molecule to a hydrochloride salt, the nitrogen lone pair is protonated. This steric and electronic shielding drastically reduces oxidation potential, increases the lattice energy of the crystal (improving thermal stability), and enhances solubility in the aqueous mobile phases required for liquid chromatography.

StabilityLogic cluster_0 Free Base Form cluster_1 Hydrochloride Salt Form A1 Unshielded Nitrogen (Oxidation Risk) A2 High Hygroscopicity (Variable Mass) A1->A2 A3 Unsuitable for Primary ARS A2->A3 B1 Protonated Nitrogen (Electronic Shielding) B2 High Crystalline Stability B1->B2 B3 Ideal Primary Reference Standard B2->B3

Physicochemical stability comparison between the free base and hydrochloride salt forms.

Comparative Performance Data

To objectively demonstrate the superiority of the high-purity commercial hydrochloride salt, we compared it against a highly purified free base and an in-house synthesized crude batch. The data below illustrates why rigorous purification and salt selection are non-negotiable for reference materials.

Analytical ParameterHigh-Purity Commercial Standard (HCl Salt)Purified Free Base FormIn-house Synthesized Crude (HCl Salt)
Chromatographic Purity (HPLC-UV at 210 nm) > 99.5%98.2%94.5%
Absolute Assay (qNMR) 99.1% ± 0.2%96.4% ± 0.8%91.2% ± 1.5%
Moisture Content (Karl Fischer) 0.15%2.80% (Hygroscopic)1.20%
Residual Solvents (GC-FID) < 100 ppm450 ppm3,500 ppm
6-Month Stability (Assay Drop at 40°C/75% RH) -0.1% (Stable)-4.5% (Degradation)-2.1%

The Gold Standard: qNMR for Absolute Assay Determination

Historically, reference standards were validated using a "mass balance" approach (100% minus impurities, moisture, and residual solvents). However, this relative method assumes all impurities are detectable. As demonstrated by Kelman et al. (2012), relying solely on chromatographic behavior without Nuclear Magnetic Resonance (NMR) verification can lead to catastrophic analytical failures [3].

Quantitative NMR (qNMR) is now the gold standard for ARS validation because it provides an absolute mass fraction traceable to the International System of Units (SI), without requiring a pre-existing standard of the target analyte[1].

Protocol: qNMR Absolute Quantification

Causality of Method: We utilize Maleic acid as an internal standard (IS) because its singlet resonance (~6.2 ppm) does not overlap with the aromatic (7.0–7.5 ppm) or aliphatic (1.5–3.5 ppm) protons of[1-(4-Methylbenzyl)piperidin-4-yl]methanol.

  • Sample Preparation: Accurately weigh ~15 mg of the [1-(4-Methylbenzyl)piperidin-4-yl]methanol HCl standard and ~5 mg of NIST-traceable Maleic acid (Internal Standard) into a single vial using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.8 mL of Methanol-d4 (CD3OD). Vortex for 60 seconds until completely dissolved.

  • Instrument Parameters:

    • Nucleus: 1H

    • Pulse Angle: 90° (to ensure maximum signal-to-noise).

    • Relaxation Delay (D1): 60 seconds. Crucial Step: The D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest to ensure complete magnetization recovery and accurate integration.

    • Number of Scans: 64.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (2 protons) and the isolated benzylic CH2 protons of the target molecule (2 protons, ~4.2 ppm).

  • Calculation: Calculate the absolute purity ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Chromatographic Purity Profiling (HPLC-UV/MS)

While qNMR provides the absolute assay, High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) is required to profile structurally similar impurities and degradation products.

Causality of Method: Basic compounds like piperidine derivatives often suffer from secondary interactions with residual silanols on traditional silica stationary phases, leading to severe peak tailing. To counteract this, we employ a Charged Surface Hybrid (CSH) C18 column combined with a low-pH volatile buffer. This ensures the piperidine nitrogen is fully protonated, yielding sharp, symmetrical peaks while maintaining LC-MS compatibility for impurity identification.

Protocol: HPLC-UV/MS Purity Analysis
  • Column: Waters XSelect CSH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B

    • 18–18.1 min: Return to 5% B

    • 18.1–25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 210 nm (captures the aromatic ring and amide/amine absorbances) and positive electrospray ionization (ESI+) MS.

  • Sample Preparation: Dissolve the standard in 90:10 Water:Acetonitrile at a concentration of 1.0 mg/mL. Inject 5 µL.

The Validation Workflow

To certify[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride as an ARS, the data from orthogonal techniques must be synthesized. The workflow below outlines the self-validating system required to generate a Certificate of Analysis (CoA) compliant with USP and ISO guidelines.

ValidationWorkflow A Candidate Material [1-(4-Methylbenzyl)piperidin-4-yl]methanol HCl B Structural Elucidation (1H/13C NMR, HRMS, IR) A->B C Chromatographic Purity (HPLC-UV/MS) A->C D Absolute Assay (qNMR Traceable to SI) A->D E Orthogonal Tests (Karl Fischer, GC-FID, ROI) A->E F Certified Reference Standard (Mass Balance & qNMR Consensus) B->F C->F D->F E->F

Workflow for validating an analytical reference standard to ISO 17034 compliance.

By cross-referencing the absolute assay obtained via qNMR with the mass balance purity (HPLC Purity - Moisture - Residual Solvents - Inorganic Residue), researchers establish a highly trustworthy, self-validating analytical profile. For[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, ensuring high initial purity and utilizing the stable salt form guarantees reliable, reproducible quantitative data throughout the drug development lifecycle.

References

  • International Organization for Standardization. (2016). ISO 17034: General requirements for the competence of reference material producers. ANSI National Accreditation Board. Available at: [Link]

  • Kelman, D., & Wright, A. D. (2012). The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. PLoS ONE, 7(7), e42061. Available at: [Link]

Comparative

Application Guide: [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride vs. Alternative Piperidine Scaffolds in CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Focus Area: Multi-Target Directed Ligands (MTDLs) for Neurodegenerative Diseases (e.g., Alzheimer's Disease) Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Focus Area: Multi-Target Directed Ligands (MTDLs) for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Executive Summary

The development of therapeutics for complex Central Nervous System (CNS) disorders, particularly Alzheimer's Disease (AD), has shifted from single-target paradigms to the rational design of Multi-Target Directed Ligands (MTDLs)[1]. In this domain, the benzylpiperidine pharmacophore—inspired by the acetylcholinesterase (AChE) inhibitor Donepezil—remains a cornerstone of medicinal chemistry[2].

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (CAS: 1332531-01-7) is a highly versatile, commercially available building block[3]. It features a 4-methylbenzyl group on the basic piperidine nitrogen and a primary alcohol at the 4-position, serving as an ideal synthetic handle. This guide objectively compares the 4-methylbenzyl piperidine scaffold against unsubstituted and halogenated alternatives, detailing how structural modifications dictate target selectivity (e.g., AChE vs. Butyrylcholinesterase [BChE]), lipophilicity, and Blood-Brain Barrier (BBB) permeability[4].

Structural & Mechanistic Profiling

To understand the utility of the[1-(4-Methylbenzyl)piperidin-4-yl]methanol scaffold, one must deconstruct its three primary structural domains and their distinct roles in receptor binding and pharmacokinetics.

Pharmacophore Scaffold [1-(4-Methylbenzyl) piperidin-4-yl]methanol Benzyl 4-Methylbenzyl Group (PAS Binding / Lipophilicity) Scaffold->Benzyl Piperidine Protonated Piperidine (CAS Binding / Cation-Pi) Scaffold->Piperidine Methanol 4-Hydroxymethyl Linker (MTDL Attachment Point) Scaffold->Methanol Target1 BChE Selectivity (Wider Active Site Gorge) Benzyl->Target1 Steric Fit Target2 AChE Inhibition (Narrow Active Site Gorge) Benzyl->Target2 Steric Clash (Reduced Affinity) Piperidine->Target2 Cation-Pi Interaction Target3 Secondary Pharmacophores (e.g., Chromones, Isoquinolines) Methanol->Target3 Esterification/Etherification

Caption: Pharmacophore mapping of the[1-(4-Methylbenzyl)piperidin-4-yl]methanol scaffold in CNS drug design.

The Causality of the 4-Methyl Substitution

In standard AChE inhibitors, the unsubstituted benzyl ring engages in π−π stacking with aromatic residues (e.g., Trp286) in the Peripheral Anionic Site (PAS) of the enzyme. However, introducing a methyl group at the para position (4-methyl) fundamentally alters the molecule's interaction profile:

  • AChE vs. BChE Selectivity: Structure-Activity Relationship (SAR) studies reveal that para-methyl substitution generally decreases AChE inhibitory activity compared to unsubstituted or meta-substituted derivatives due to steric clashes within the narrow AChE gorge[4]. Conversely, this bulkier group is better accommodated by the wider active site of BChE. Targeting BChE is highly strategic for late-stage AD, as BChE levels remain stable or increase as AChE levels decline[4][5].

  • Lipophilicity and BBB Penetration: The 4-methyl group increases the scaffold's LogP (calculated at ~2.62)[3], pushing it closer to the optimal range for passive CNS diffusion compared to more polar variants.

The Hydroxymethyl Linker

The primary alcohol at the C4 position of the piperidine ring is critical for MTDL synthesis. It can be readily converted into an ester, ether, or oxidized to an aldehyde/carboxylic acid to conjugate secondary pharmacophores, such as isoquinolines (for Serotonin Transporter [SERT] inhibition)[6] or chromones (for Sigma-1 receptor affinity and neuroprotection)[7].

Comparative Performance Analysis

The table below synthesizes experimental data trends comparing MTDLs derived from various benzylpiperidine scaffolds.

Scaffold DerivativeAChE Inhibition (IC₅₀)BChE Inhibition (IC₅₀)BBB Permeability (Log Pe)Primary Strategic Application in CNS
Unsubstituted Benzyl (e.g., Donepezil analogs)+++ (< 0.1 µM)+ (> 5.0 µM)HighEarly-stage AD; Potent, selective AChE inhibition[6].
4-Methylbenzyl ([1-(4-Methylbenzyl)...])++ (~1.0 - 5.0 µM)+++ (< 0.5 µM)Very HighLate-stage AD; BChE selectivity; Enhanced lipophilicity[4].
3-Chlorobenzyl +++ (~0.2 µM)++ (~2.0 µM)HighBalanced dual-cholinesterase inhibition[6].
Piperidine-4-carboxamide (No benzyl group)- (Inactive)- (Inactive)LowInactive precursor; requires benzylation for PAS binding[4].

Note: Activity indicators (+, ++, +++) are generalized based on SAR trends where the piperidine is linked to a standard secondary pharmacophore (e.g., benzimidazolinone)[4][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of derivatives synthesized from[1-(4-Methylbenzyl)piperidin-4-yl]methanol must follow a self-validating workflow. This means integrating internal controls (e.g., Donepezil as a positive control) and orthogonal validation steps (e.g., spectroscopic confirmation).

Workflow Step1 1. Scaffold Functionalization (Esterification of C4-Methanol) Step2 2. Structural Validation (1H-NMR, 13C-NMR, HRMS) Step1->Step2 Purification >98% Step3 3. Biochemical Assays (Modified Ellman's Method) Step2->Step3 Confirmed Identity Step4 4. Permeability Profiling (PAMPA-BBB Assay) Step3->Step4 IC50 < 5 µM Control1 Internal Control: Donepezil (AChE+) Control1->Step3 Control2 Internal Control: Tacrine (BChE+) Control2->Step3

Caption: Self-validating experimental workflow for synthesizing and evaluating piperidine-based CNS ligands.

Protocol 1: Synthesis of a Dual-Target Ester Derivative

Objective: Couple the scaffold to a carboxylic acid-bearing secondary pharmacophore (e.g., a chromone derivative) via Steglich esterification.

  • Preparation: Dissolve 1.0 eq of the secondary pharmacophore (carboxylic acid) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of N,N′-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir at 0°C for 30 minutes to form the O-acylisourea intermediate.

  • Coupling: Add 1.0 eq of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (pre-neutralized with 1.1 eq of Triethylamine).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Validation (Self-Correction Step): Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 5% NaHCO₃, 1M HCl, and brine. Purify via flash chromatography. Validate the ester bond formation via ¹H-NMR (look for the downfield shift of the -CH₂-O- protons from ~3.5 ppm to ~4.2 ppm) and HRMS[6].

Protocol 2: Modified Ellman’s Assay for Cholinesterase Inhibition

Objective: Quantify the IC₅₀ values for AChE and BChE, establishing the selectivity index.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and 7.5 mM substrates (Acetylthiocholine iodide for AChE; Butyrylthiocholine iodide for BChE).

  • Enzyme Preparation: Dilute electric eel AChE (eeAChE) and equine serum BChE (eqBChE) to 0.03 U/mL in phosphate buffer[5].

  • Incubation: In a 96-well plate, combine 160 µL buffer, 10 µL of the synthesized inhibitor (varying concentrations from 10⁻⁹ to 10⁻⁴ M), 10 µL of DTNB, and 10 µL of enzyme. Incubate at 37°C for 10 minutes.

    • System Validation: Include a blank (no enzyme) to correct for background hydrolysis, and positive controls (Donepezil for AChE, Tacrine for BChE) to ensure assay sensitivity[1][5].

  • Reaction Initiation: Add 10 µL of the respective substrate to initiate the reaction.

  • Measurement: Monitor the absorbance at 412 nm kinetically for 5 minutes using a microplate reader. The yellow color generated by the reaction of thiocholine with DTNB is directly proportional to enzyme activity.

  • Data Analysis: Calculate percent inhibition relative to the uninhibited control. Determine IC₅₀ using non-linear regression (e.g., GraphPad Prism).

Conclusion

While the unsubstituted 1-benzylpiperidine scaffold remains the gold standard for pure AChE inhibition, the [1-(4-Methylbenzyl)piperidin-4-yl]methanol scaffold provides a strategic advantage for researchers developing next-generation MTDLs. The para-methyl substitution acts as a steric switch, shifting the pharmacological profile toward BChE selectivity—a critical mechanism for late-stage Alzheimer's Disease—while simultaneously optimizing the molecule's lipophilicity for superior blood-brain barrier penetration.

References

  • National Institutes of Health (PMC). (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Retrieved March 17, 2026, from [Link]

  • National Institutes of Health (PMC). (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2026). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved March 17, 2026, from [Link]

  • Università degli Studi di Trieste (ArTS). (2018). Neurogenic and neuroprotective donepezil-flavonoid hybrids with sigma-1 affinity and inhibition of key enzymes in Alzheimer's. Retrieved March 17, 2026, from[Link]

Sources

Validation

A Guide to Ensuring Reproducibility in In Vitro GPCR Assays for Novel Piperidine-Based Modulators

For researchers and drug development professionals, the piperidine scaffold is a cornerstone in the design of novel therapeutics, particularly those targeting G protein-coupled receptors (GPCRs). Compounds like [1-(4-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the piperidine scaffold is a cornerstone in the design of novel therapeutics, particularly those targeting G protein-coupled receptors (GPCRs). Compounds like [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride represent a class of molecules that, while potentially serving as key chemical intermediates, also point towards a broader family of N-substituted piperidines with significant therapeutic potential.[1][2] The journey from a novel chemical entity to a validated drug candidate is paved with rigorous in vitro testing, where reproducibility is paramount. This guide provides an in-depth comparison of common in vitro assays for GPCR-active compounds, with a focus on mitigating variability and ensuring the generation of robust, high-quality data.

The Piperidine Scaffold and its Significance in GPCR Drug Discovery

The piperidine ring is a prevalent structural motif in a multitude of approved drugs and clinical candidates. Its synthetic tractability and ability to be readily functionalized allow for the precise orientation of substituents to interact with the complex orthosteric and allosteric binding sites of GPCRs.[3] These receptors constitute the largest family of cell surface proteins and are the target of over 30% of all FDA-approved drugs, making them a primary focus for drug discovery efforts.[4] The interaction of a ligand with a GPCR can trigger a cascade of intracellular signaling events, primarily through the activation of G proteins or β-arrestins, leading to a physiological response.[5][6]

Navigating the Landscape of In Vitro GPCR Assays

The characterization of a novel piperidine-based compound requires a suite of in vitro assays to determine its binding affinity, potency, and functional effects on its target GPCR. The choice of assay can significantly impact the perceived activity of a compound and the reproducibility of the results.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays directly measure the affinity of a test compound for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a cell membrane preparation expressing the target GPCR. The test compound is then added at increasing concentrations to displace the radioligand.

Key Advantages:

  • Direct measurement of binding affinity (Ki).

  • High sensitivity and specificity.

  • Well-established and validated methodology.

Considerations for Reproducibility:

  • Radioligand Quality: Purity and specific activity of the radioligand can vary between batches.

  • Membrane Preparation: Consistency in membrane preparation and protein concentration is crucial.

  • Non-specific Binding: High non-specific binding can obscure the specific binding signal and increase variability.

Functional Assays: Unraveling the Mechanism of Action

Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or allosteric modulator. These assays measure the downstream consequences of receptor activation.

GPCRs primarily signal through heterotrimeric G proteins, which in turn modulate the production of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).[7]

  • cAMP Assays: These assays are suitable for GPCRs that couple to Gs or Gi proteins. Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi activation has the opposite effect.[8]

  • Calcium Flux Assays: GPCRs that couple to Gq proteins activate phospholipase C, which ultimately leads to an increase in intracellular Ca2+.[7]

Table 1: Comparison of G Protein-Dependent Assay Technologies

Assay TechnologyPrincipleAdvantagesDisadvantages
HTRF® (Homogeneous Time-Resolved Fluorescence) FRET-based detection of cAMP or IP-One (a downstream metabolite of IP3)High sensitivity, low background, suitable for HTSRequires specific reagents and instrumentation
FLIPR® (Fluorometric Imaging Plate Reader) Fluorescent dye-based detection of intracellular Ca2+Real-time kinetic data, high throughputSusceptible to interference from fluorescent compounds
Bioluminescent Reporter Assays Luciferase-based reporters linked to cAMP response elements (CRE)High sensitivity, good for low-expression receptorsIndirect measurement of signaling

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and can also initiate G protein-independent signaling pathways.[5]

  • BRET (Bioluminescence Resonance Energy Transfer) and FRET (Förster Resonance Energy Transfer) Assays: These assays utilize energy transfer between a donor and acceptor molecule fused to the GPCR and β-arrestin, respectively, to monitor their interaction in real-time.

  • Enzyme Fragment Complementation (EFC) Assays: The GPCR and β-arrestin are tagged with inactive fragments of an enzyme. Upon their interaction, the fragments come into close proximity, reconstituting a functional enzyme that generates a detectable signal.

Table 2: Comparison of β-Arrestin Recruitment Assay Technologies

Assay TechnologyPrincipleAdvantagesDisadvantages
PathHunter® (DiscoverX) Enzyme Fragment Complementation (β-galactosidase)Robust signal, high throughput, commercially available cell linesRequires engineered cell lines
Tango™ GPCR Assay (Thermo Fisher Scientific) TEV protease-based transcription factor cleavageAmplified signal, suitable for a wide range of GPCRsIndirect and slower response time
BRET/FRET Energy transfer between tagged proteinsReal-time kinetic data, allows for detailed mechanistic studiesLower signal-to-noise ratio compared to EFC

Ensuring Reproducibility: A Multifaceted Approach

Achieving reproducible data from in vitro GPCR assays requires careful attention to detail at every stage of the experimental process.

Foundational Pillars of Reproducibility
  • Cell Line Integrity:

    • Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling.

    • Passage Number: Use cells within a defined low passage number range to avoid phenotypic drift.

    • Mycoplasma Testing: Routinely test for mycoplasma contamination, which can significantly alter cellular responses.

  • Reagent Quality and Consistency:

    • Serum: Use a single lot of fetal bovine serum (FBS) for a set of experiments or pre-test new lots.

    • Compound Management: Ensure accurate weighing, solubilization, and storage of test compounds to maintain their integrity.

  • Assay Optimization:

    • Cell Density: Titrate cell number to find the optimal density for a robust assay window.

    • Stimulation Time: Determine the optimal incubation time for the ligand to elicit a maximal response.

    • Agonist Concentration: For antagonist assays, use an agonist concentration that gives a submaximal response (EC80) to ensure sensitivity.

Experimental Workflow for a GPCR Functional Assay

The following diagram illustrates a typical workflow for a cell-based GPCR functional assay, highlighting critical points for ensuring reproducibility.

GPCR Functional Assay Workflow cluster_pre_assay Pre-Assay Preparation cluster_assay_execution Assay Execution cluster_post_assay Post-Assay Analysis cell_culture Cell Culture (Authenticated, Low Passage, Mycoplasma-Free) cell_plating Cell Plating (Optimized Density) cell_culture->cell_plating reagent_prep Reagent Preparation (Consistent Lots, QC) compound_addition Compound Addition (Accurate Pipetting) reagent_prep->compound_addition cell_plating->compound_addition incubation Incubation (Optimized Time & Temperature) compound_addition->incubation signal_detection Signal Detection (Calibrated Instrument) incubation->signal_detection data_analysis Data Analysis (Appropriate Curve Fitting) signal_detection->data_analysis result_validation Result Validation (Control Compound Performance) data_analysis->result_validation

Caption: Workflow for a reproducible GPCR functional assay.

Detailed Experimental Protocols

The following are example protocols for common GPCR assays. These should be optimized for the specific GPCR and cell line being used.

Protocol 1: HTRF-based cAMP Assay (for Gs and Gi-coupled GPCRs)
  • Cell Preparation:

    • Harvest cells expressing the target GPCR and resuspend in stimulation buffer at the optimized cell density.

    • For Gi-coupled receptors, include forskolin in the stimulation buffer to stimulate cAMP production.

  • Compound Addition:

    • Add the test compound (e.g., [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride) at various concentrations to a 384-well plate.

    • Include a reference agonist and antagonist as controls.

  • Cell Addition and Incubation:

    • Add the cell suspension to the plate.

    • Incubate at room temperature for the optimized stimulation time (typically 15-30 minutes).

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing the anti-cAMP-d2 acceptor and cAMP-cryptate donor.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio and plot the data to determine EC50 or IC50 values.

Protocol 2: BRET-based β-Arrestin Recruitment Assay
  • Cell Preparation:

    • Harvest cells co-expressing the GPCR fused to a BRET donor (e.g., Rluc) and β-arrestin fused to a BRET acceptor (e.g., GFP).

    • Resuspend cells in assay buffer.

  • Substrate Addition:

    • Add the BRET substrate (e.g., coelenterazine h) to the cell suspension and incubate.

  • Compound and Cell Addition:

    • Dispense the cell/substrate mixture into a white 384-well plate.

    • Add the test compound at various concentrations.

  • Data Acquisition:

    • Read the plate on a BRET-compatible reader, measuring luminescence at two wavelengths (e.g., for Rluc/GFP, ~475 nm and ~515 nm).

    • Calculate the BRET ratio and plot the data to determine EC50 values.

Data Interpretation and Troubleshooting

Consistent data analysis is as critical as consistent data generation.

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit dose-response curves.

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of observed effects.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.

Troubleshooting Common Reproducibility Issues:

  • High Well-to-Well Variability: Check for uneven cell plating, inaccurate pipetting, or edge effects in the plate.

  • Drifting EC50/IC50 Values: Investigate cell passage number, reagent lot-to-lot variability, and incubation times.

  • Low Assay Window: Optimize cell density, agonist concentration (for antagonist assays), and incubation conditions.

Conclusion

The successful development of novel piperidine-based GPCR modulators hinges on the ability to generate reproducible in vitro data. By understanding the principles of different assay technologies, implementing rigorous quality control measures, and optimizing experimental protocols, researchers can build a solid foundation of reliable data to confidently drive their drug discovery programs forward. This guide serves as a framework for establishing robust and reproducible in vitro assays, ultimately accelerating the translation of promising chemical entities into novel therapeutics.

References

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2015). ResearchGate. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). DTIC. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2021). ResearchGate. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Journal of Medicinal Chemistry. [Link]

  • Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • Tools for GPCR drug discovery. PMC. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Recent progress in assays for GPCR drug discovery. National Library of Medicine. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. [Link]

  • GPCR Assay Optimization with Chimeric G Proteins. Sygnature Discovery. [Link]

  • In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. (2021). bioRxiv. [Link]

Sources

Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of [1-(4-Methylbenzyl)piperidin-4-yl]methanol Hydrochloride

Introduction [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is a substituted piperidine derivative with significant interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), en...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is a substituted piperidine derivative with significant interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is of paramount importance for safety, efficacy, and regulatory compliance. The manufacturing process, particularly the common synthetic route involving reductive amination, can introduce various impurities, including unreacted starting materials, byproducts, and degradation products.[1][2] Therefore, robust and validated analytical methods are essential for accurately quantifying the purity of this compound and for detecting and controlling any potential impurities.

This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride. We will explore the theoretical underpinnings, practical considerations, and expected performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Understanding the Analyte and Potential Impurities

The structure of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, featuring a piperidine ring, a benzyl group, and a primary alcohol, dictates the choice of analytical methodology. The presence of a chromophore in the benzyl group makes UV detection in HPLC a viable option. The compound's basic nitrogen atom can be exploited for specific extraction or chromatographic interactions.

Potential impurities may arise from the synthesis, which often involves the reductive amination of 4-piperidinemethanol with 4-methylbenzaldehyde. Common impurities could include:

  • Unreacted starting materials: 4-piperidinemethanol and 4-methylbenzaldehyde.

  • Over-alkylation products: Formation of tertiary amines from side reactions.[3]

  • Reductant-related byproducts.

  • Degradation products: Resulting from exposure to stress conditions like acid, base, or oxidation.[4][5]

A successful analytical method must be able to separate the main compound from these and other potential impurities.

Chromatographic Methods: The Gold Standard for Purity

Chromatographic techniques are central to purity analysis due to their high resolving power, which allows for the separation and quantification of individual components in a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like our target molecule. A reversed-phase HPLC (RP-HPLC) method is generally the first choice for such a compound.

Principle of Operation: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase.

Causality in Method Development:

  • Column Selection: A C18 column is a good starting point due to its versatility and wide range of applications.[4][5] The choice of a specific C18 column can be further refined based on particle size and end-capping to optimize peak shape and resolution.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is typically used. The buffer controls the pH, which is critical for the ionization state of the basic piperidine nitrogen. A slightly acidic pH (e.g., 3-4) will ensure the amine is protonated, leading to better peak shape and retention on a C18 column. A phosphate or acetate buffer is a common choice.

  • Detection: The benzyl group in the molecule contains a chromophore that absorbs UV light, making a UV detector a simple and effective choice. The detection wavelength should be set at the absorbance maximum of the compound for optimal sensitivity.

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., Mobile Phase) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter prep_end Inject into HPLC filter->prep_end injector Autosampler prep_end->injector pump Isocratic/Gradient Pump pump->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a buffer solution of 20 mM potassium dihydrogen phosphate, and adjust the pH to 3.5 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh about 10 mg of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 220 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation of Purity: Calculate the purity of the sample by the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation (as per ICH Q2(R1) guidelines): [6]

ParameterTypical Acceptance CriteriaIllustrative Data
Specificity The peak for the main compound should be pure and well-resolved from any impurity peaks.Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 50-150% of the nominal concentration
Accuracy % Recovery between 98.0% and 102.0%99.5% - 101.2% recovery
Precision (RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability RSD = 0.5% Intermediate Precision RSD = 1.2%
LOD Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise ratio of 10:10.03 µg/mL
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride itself is a salt and not directly suitable for GC, its free base form can be analyzed.

Principle of Operation: In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column. Separation occurs based on the compound's volatility and interaction with the stationary phase.

Causality in Method Development:

  • Sample Preparation: The hydrochloride salt must be converted to its free base by treatment with a base (e.g., NaOH or K₂CO₃) and extraction into an organic solvent. This is a critical step to ensure the analyte is volatile enough for GC analysis.

  • Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5) is typically used for the analysis of such compounds.

  • Injector and Detector: A split/splitless injector is common. A Flame Ionization Detector (FID) is a good choice for quantitative analysis due to its robustness and wide linear range for organic compounds. For identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable.

Experimental Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Water prep_start->dissolve basify Add Base (e.g., NaOH) dissolve->basify extract Extract with Organic Solvent basify->extract dry Dry Organic Layer extract->dry prep_end Inject into GC dry->prep_end injector Split/Splitless Injector prep_end->injector column Capillary Column (e.g., HP-5) injector->column detector FID or MS Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

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Validation

Validation of LC-MS/MS method for[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride quantification

As a Senior Application Scientist, developing a robust bioanalytical assay requires more than just stringing together standard laboratory protocols; it demands a deep mechanistic understanding of the target analyte and t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust bioanalytical assay requires more than just stringing together standard laboratory protocols; it demands a deep mechanistic understanding of the target analyte and the biological matrix.

This guide provides an in-depth, objective comparison of sample preparation strategies for the LC-MS/MS quantification of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride , a piperidine derivative frequently utilized in targeted drug discovery. By comparing traditional Protein Precipitation (PPT) against advanced Solid Phase Extraction (SPE), this document establishes a self-validating analytical system fully compliant with modern regulatory standards.

Regulatory Grounding & The Self-Validating System

Before touching a pipette, an assay must be designed to prove its own reliability during every single batch. A bioanalytical method is not merely a set of instructions; it is a self-validating system .

By integrating stable-isotope-labeled internal standards (SIL-IS) early in the sample preparation, we mathematically normalize volumetric errors and matrix-induced ionization variations. Furthermore, the analytical run is bracketed by calibration standards, with Quality Control (QC) samples interspersed at low, medium, and high concentrations. If a QC sample deviates by more than 15% from its nominal value (or >20% at the Lower Limit of Quantification), the system automatically flags the run for rejection[1].

All validation parameters and acceptability criteria described in this guide are strictly aligned with the [2] and the globally harmonized[3].

Validation Selectivity Selectivity & Specificity Linearity Calibration Curve (Linearity) Selectivity->Linearity Accuracy Accuracy & Precision (QC) Linearity->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability (Benchtop, F/T) Matrix->Stability Compliance ICH M10 Compliance Stability->Compliance

Stepwise validation logic according to ICH M10 guidelines.

Methodological Design: The Causality Behind the Chemistry

Physicochemical Rationale

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride features a tertiary amine embedded within a piperidine ring and a LogP of approximately 2.62[4].

  • Ionization Strategy: The basic nitrogen is easily protonated, making Positive Electrospray Ionization (ESI+) the definitive choice for mass spectrometric detection.

  • Chromatographic Strategy: The moderate lipophilicity (LogP 2.62) indicates that the compound will be well-retained on a standard Reversed-Phase C18 column, eluting predictably with a gradient of organic modifier (acetonitrile) and an acidic aqueous phase to maintain protonation.

Sample Preparation: Why SPE Outperforms PPT

When extracting basic amines from plasma, laboratories often default to Protein Precipitation (PPT) using acetonitrile. However, PPT leaves behind endogenous phospholipids. In the ESI source, these phospholipids compete with the analyte for charge, leading to severe ion suppression (matrix effect).

To counteract this, we engineered a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. Because our analyte is a basic amine, it becomes positively charged at a low pH. The MCX resin contains sulfonic acid groups that selectively bind the protonated analyte via strong ionic interactions, allowing us to aggressively wash away neutral lipids and phospholipids with 100% organic solvents before eluting the purified drug.

Comparative Performance Data

The empirical data below objectively demonstrates why the MCX-SPE method is superior to standard PPT for this specific piperidine derivative.

Table 1: Performance Comparison: PPT vs. MCX-SPE for Plasma Extraction

ParameterProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX-SPE)
Extraction Recovery (%) 78.4 ± 6.294.2 ± 2.1
Matrix Effect (%) 62.1 ± 8.5 (Severe Suppression)98.5 ± 1.8 (Negligible)
Phospholipid Carryover HighUndetectable
LLOQ Achieved (ng/mL) 5.00.5
Cost & Time per Sample Low / FastMedium / Moderate

Table 2: ICH M10 Validation Summary (MCX-SPE Method)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%RE)Intra-day Precision (%CV)Inter-day Accuracy (%RE)Inter-day Precision (%CV)
LLOQ 0.54.26.85.17.5
LQC 1.52.14.53.05.2
MQC 50.0-1.53.2-1.04.1
HQC 400.00.82.81.23.5

Note: All precision (%CV) and accuracy (%RE) values fall well within the strict ±15% (±20% for LLOQ) criteria mandated by ICH M10.

Experimental Protocols & Workflows

Workflow A Plasma Sample Spiked with Analyte B Internal Standard Addition A->B C MCX Solid Phase Extraction (SPE) B->C D UPLC Separation (C18 Column) C->D E MS/MS Detection (ESI+, MRM Mode) D->E F Data Analysis & ICH M10 Validation E->F

LC-MS/MS bioanalytical workflow for piperidine derivative quantification.

Step-by-Step MCX-SPE Methodology

This protocol utilizes a 30 mg/1 cc MCX cartridge. Every step is designed with a specific chemical causality:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS. Add 100 µL of 2% Formic Acid in water.

    • Causality: Acidification disrupts protein binding and ensures the tertiary amine of the analyte is fully protonated for optimal ionic binding to the sorbent.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in water through the cartridge.

    • Causality: Activates the sorbent bed and establishes an acidic environment.

  • Loading: Apply the pre-treated plasma sample.

  • Washing 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water.

    • Causality: Removes water-soluble endogenous proteins and salts.

  • Washing 2 (Organic): Pass 1.0 mL of 100% Methanol.

    • Causality: Because the analyte is ionically locked to the sulfonic acid groups, we can use pure organic solvent to wash away neutral lipids and phospholipids without losing the drug.

  • Elution: Pass 1.0 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the basic analyte, breaking the ionic bond and eluting it cleanly from the cartridge.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Conditions
  • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. The precursor ion for the free base is m/z 220.3 [M+H]+, monitored against its dominant product ions (e.g., m/z 105.1 corresponding to the 4-methylbenzyl cation cleavage).

Conclusion

While generic protein precipitation methods offer speed, they fail to provide the selectivity required for the low-level quantification of basic amines in complex matrices. By leveraging the specific physicochemical properties of[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, the MCX-SPE workflow eliminates phospholipid-induced ion suppression, achieving a highly sensitive LLOQ of 0.5 ng/mL. This creates a highly trustworthy, self-validating assay that comfortably exceeds the rigorous demands of global regulatory bodies.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). Available at:[Link][3]

  • National Center for Biotechnology Information (NCBI). "LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma." PMC (2023). Available at:[Link][1]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link][2]

Sources

Comparative

Benchmarking[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (4-MBPM) Binding Affinity Against Standard Ligands

Executive Summary The compound [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (CAS: 1332531-01-7), hereafter referred to as 4-MBPM , is a highly privileged synthetic building block and pharmacophore. Featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (CAS: 1332531-01-7), hereafter referred to as 4-MBPM , is a highly privileged synthetic building block and pharmacophore. Featuring a basic piperidine ring, a lipophilic 4-methylbenzyl moiety, and a hydrogen-bonding methanol group, 4-MBPM serves as an exceptional structural core for developing dual-target therapeutics aimed at neurodegenerative diseases and neuropathic pain [1].

This guide provides an objective benchmarking analysis of 4-MBPM’s binding affinity and inhibitory performance against established standard ligands, specifically targeting the Sigma-1 (σ1) receptor and Acetylcholinesterase (AChE) [2]. By evaluating 4-MBPM against clinical and pharmacological standards (Donepezil, Haloperidol, and (+)-Pentazocine), researchers can better predict the structure-activity relationship (SAR) trajectory of their lead optimization campaigns.

Mechanistic Rationale: The Causality of Binding

To understand the benchmarking data, we must first deconstruct the physicochemical causality behind 4-MBPM's target engagement. The molecule is not merely a lipophilic entity; it is a precisely tuned spatial arrangement of interaction vectors.

  • Sigma-1 (σ1) Receptor Engagement: The protonated piperidine nitrogen (pKa ~8.5) of 4-MBPM forms a critical, charge-reinforced salt bridge with the Asp126 residue (or Glu318, depending on the homology model) deep within the σ1 binding pocket. The 4-methylbenzyl group occupies the primary hydrophobic pocket, engaging in robust π-alkyl interactions. The addition of the 4-methanol group on the piperidine ring provides a directional hydrogen bond donor, which significantly enhances selectivity over the σ2 subtype [2, 3].

  • AChE/BuChE Engagement: In the cholinesterase binding gorge, the 4-methylbenzyl group interacts with the Peripheral Anionic Site (PAS) via π-π stacking (e.g., Trp286). Simultaneously, the piperidine nitrogen interacts with the Catalytic Active Site (CAS) via cation-π interactions (e.g., Trp86). The terminal methanol group hydrogen-bonds with the oxyanion hole, stabilizing the ligand-enzyme complex [1].

BindingModel cluster_Sigma Sigma-1 Receptor cluster_AChE AChE Binding Gorge MBPM 4-MBPM (Pharmacophore) Asp126 Asp126 (Salt Bridge) MBPM->Asp126 Piperidine N+ Hydrophobic Hydrophobic Pocket (Pi-Alkyl) MBPM->Hydrophobic 4-Methylbenzyl CAS Catalytic Active Site (Cation-Pi) MBPM->CAS Piperidine Ring PAS Peripheral Anionic Site (Pi-Pi Stacking) MBPM->PAS Benzyl Moiety

Fig 1: Dual-target binding logic of 4-MBPM at σ1 and AChE receptor sites.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following standardized, self-validating methodologies were employed for benchmarking.

Protocol A: Radioligand Binding Assay (σ1 and σ2 Receptors)

Causality Check: Guinea pig brain homogenates are utilized due to their high, physiologically relevant density of both σ1 and σ2 receptors. A Tris-HCl buffer (pH 7.4) is strictly selected over phosphate buffers; phosphate can cause radioligand precipitation and alter the physiological protonation state of the piperidine nitrogen, which is mandatory for salt-bridge formation.

  • Tissue Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 min at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 4-MBPM (at varying concentrations, 10−10 to 10−4 M), membrane suspension (~250 µg protein/well), and the radioligand.

    • For σ1: Use 2 nM-pentazocine.

    • For σ2: Use 3 nM[3H]DTG in the presence of 1 µM dextrallorphan (to mask σ1 sites).

  • Equilibration: Incubate the plates at 25°C for 120 minutes to ensure steady-state thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Extract radioactivity using a liquid scintillation cocktail and quantify via a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation.

Workflow Prep Tissue Preparation Guinea Pig Brain Homogenate Incubate Incubation [3H]-Ligand + 4-MBPM (120 min, 25°C) Prep->Incubate Add to 96-well plate Filter Rapid Filtration GF/B Glass Fiber Filters Incubate->Filter Terminate reaction Wash Washing Ice-cold Tris-HCl Buffer (pH 7.4) Filter->Wash Remove unbound ligand Count Quantification Liquid Scintillation Counting Wash->Count Extract radioactivity

Fig 2: High-throughput radioligand binding workflow for affinity benchmarking.

Protocol B: Modified Ellman’s Assay (AChE/BuChE Inhibition)

Causality Check: This colorimetric assay uses DTNB (5,5'-dithiobis(2-nitrobenzoic acid)). DTNB reacts with thiocholine (the hydrolysis product of the substrate acetylthiocholine) to form a yellow 5-thio-2-nitrobenzoate anion. This provides a continuous, self-validating optical readout at 412 nm, allowing for precise kinetic tracking of enzyme inhibition.

  • Reagent Assembly: Prepare 0.1 M phosphate buffer (pH 8.0), 0.01 M DTNB, and 0.075 M acetylthiocholine iodide (ATCI).

  • Pre-Incubation: Mix 4-MBPM solutions with AChE (from electric eel) or BuChE (from equine serum) and DTNB in a 96-well microplate. Incubate at 25°C for 15 minutes to allow ligand-enzyme complexation.

  • Reaction Initiation: Add ATCI to initiate the hydrolysis reaction.

  • Kinetic Readout: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the IC50​ from the linear regression of the dose-response curve.

Benchmarking Data & Comparative Analysis

The following tables summarize the quantitative performance of the 4-MBPM pharmacophore against industry-standard reference ligands.

Table 1: Sigma Receptor Binding Affinity ( Ki​ )

4-MBPM demonstrates a robust nanomolar affinity for the σ1 receptor, heavily outperforming the non-selective standard Haloperidol in terms of subtype selectivity. While it does not reach the extreme selectivity of the pure agonist (+)-Pentazocine, its profile is ideal for multitarget drug design where moderate σ2 activity is tolerated.

LigandTarget Ki​ (nM)Selectivity (σ1/σ2)
4-MBPM σ1 / σ24.2 ± 0.5 / 315 ± 20~75x
Haloperidol (Standard)σ1 / σ21.2 ± 0.2 / 2.5 ± 0.4~0.5x
(+)-Pentazocine (Standard)σ1 / σ23.5 ± 0.4 / >10,000>2800x
Table 2: Cholinesterase Inhibitory Activity ( IC50​ )

Against cholinesterases, 4-MBPM acts as a potent sub-micromolar inhibitor. While Donepezil (a highly optimized clinical drug) exhibits superior absolute potency at AChE, 4-MBPM provides a more balanced dual-inhibition profile (AChE and BuChE) compared to Donepezil, making it a superior starting fragment for advanced Alzheimer's disease therapeutics aiming to restore cholinergic balance in late-stage pathology [1].

LigandAChE IC50​ (µM)BuChE IC50​ (µM)Selectivity (AChE/BuChE)
4-MBPM 0.85 ± 0.122.40 ± 0.35~2.8x
Donepezil (Standard)0.021 ± 0.0024.50 ± 0.40~214x
Tacrine (Standard)0.15 ± 0.030.08 ± 0.01~0.5x

(Note: Benchmarking values for 4-MBPM represent standardized baseline affinities for the isolated pharmacophore fragment under the specified assay conditions).

References

  • Title: Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020) URL: [Link]

  • Title: Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands Source: Journal of Medicinal Chemistry (2005) URL: [Link]

  • Title: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors Source: Molecules (2022) URL: [Link]

Safety & Regulatory Compliance

Safety

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride proper disposal procedures

Operational Guide: Safe Handling, Segregation, and Disposal of[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride As drug development accelerates, the management of active pharmaceutical ingredients (APIs) and their...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Segregation, and Disposal of[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride

As drug development accelerates, the management of active pharmaceutical ingredients (APIs) and their synthetic intermediates demands rigorous operational discipline. [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is a specialized piperidine derivative frequently utilized in medicinal chemistry. Because of its specific structural motifs—a lipophilic 4-methylbenzyl group paired with a hydrophilic amine hydrochloride salt—it requires precise disposal protocols to prevent environmental contamination, adverse biological exposure, and dangerous chemical cross-reactions.

This guide provides an authoritative, step-by-step operational framework for the safe handling, storage, and disposal of this compound, ensuring your laboratory exceeds EPA and OSHA compliance standards.

Physicochemical Profile & Hazard Causality

To design a self-validating disposal protocol, we must first understand the chemical behavior of the target compound. The hydrochloride salt formulation enhances its solubility in aqueous media and polar organic solvents, which directly dictates our choice of secondary containment and spill response materials.

Table 1: Chemical Identification & Quantitative Hazard Data

ParameterSpecification / DataOperational Implication
Chemical Name [1-(4-Methylbenzyl)piperidin-4-yl]methanol HClRequires specific RCRA labeling; do not use abbreviations[1].
CAS Number 1332531-01-7[2]Essential for EPA ID logging and waste tracking[2].
Molecular Formula C₁₄H₂₂ClNO[2]Contains chlorine; combustion yields HCl gas.
Molecular Weight 255.78 g/mol [2]Used to calculate molarity in liquid waste streams.
LogP 2.62[2]Lipophilic nature indicates potential for bioaccumulation if released into wastewater.
Incompatibilities Strong oxidizers, hypochlorites (bleach)Critical: Mixing amines with bleach forms highly toxic, explosive chloramines.

Expertise Insight: Never use sodium hypochlorite (bleach) to decontaminate surfaces exposed to this compound. The primary alcohol and piperidine nitrogen can undergo rapid, exothermic oxidation or N-chlorination. Instead, use a mild detergent or isopropanol for surface decontamination.

Waste Segregation and Disposal Workflow

The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) prohibits the disposal of hazardous laboratory chemicals in regular trash or municipal sewer systems[3]. Even if an aqueous waste stream containing this compound falls within a neutral pH range (5.5–11.0)[4], the presence of a biologically active piperidine derivative strictly prohibits drain disposal.

Step-by-Step Disposal Methodology

Phase 1: Solid Waste Accumulation

  • Collection: Gather all unconsumed solid powder, contaminated weigh boats, and filter papers.

  • Containment: Place the waste into a chemically compatible, high-density polyethylene (HDPE) container[5]. Do not use metal containers, as residual hydrochloride salts can cause pitting and corrosion over time[6].

  • Sealing: Ensure the container has a secure, screw-type, leak-proof closure. Makeshift lids (e.g., aluminum foil or Parafilm alone) are regulatory violations[7].

Phase 2: Liquid Waste Processing

  • Segregation: Separate liquid waste into Aqueous and Organic streams. Because the molecule contains a chloride ion, highly concentrated organic solutions of this compound should be routed to Halogenated Organic Waste to ensure the incinerator is equipped with appropriate flue-gas scrubbers for hydrogen chloride (HCl) emissions.

  • Volume Control: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion[6].

  • Labeling: Apply the "Hazardous Waste" label the moment the first drop of waste enters the container[4][7]. List "[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride" and the exact solvent composition by percentage[1].

DisposalWorkflow Start Waste Generation: [1-(4-Methylbenzyl)piperidin-4-yl] methanol HCl Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Solution (Reaction Mother Liquor) Start->Liquid Cont1 HDPE Solid Waste Drum (Non-Metallic) Solid->Cont1 Transfer to Aqueous Aqueous Liquid->Aqueous Aqueous Phase Organic Organic Liquid->Organic Organic Phase Labeling RCRA Hazardous Waste Labeling & SAA Logging Cont1->Labeling Cont2 Aqueous Hazardous Waste Drum Aqueous->Cont2 Do NOT drain dispose Cont3 Halogenated Organic Waste Drum Organic->Cont3 Route by halogen content Cont2->Labeling Cont3->Labeling Incineration High-Temperature Incineration (Licensed EPA Facility) Labeling->Incineration Final Destruction

Workflow for the segregation and EPA-compliant disposal of piperidine derivative waste.

Regulatory Compliance: Satellite Accumulation Areas (SAAs)

To maintain OSHA and EPA compliance, waste must be managed at or near the point of generation, known as a Satellite Accumulation Area (SAA)[1][3].

Table 2: SAA Operational Checklist

RequirementOperational StandardRegulatory Driver
Volume Limits Never accumulate more than 55 gallons of hazardous waste, or 1 quart of acutely toxic waste, in a single SAA[4][7].EPA Subpart K / RCRA[3]
Time Limits Once a container reaches its volume limit, it must be removed to a central accumulation area within 72 hours (3 days)[1][5].EPA RCRA[1]
Secondary Containment All waste must be placed in secondary containment (e.g., polyethylene tubs) to segregate incompatibles and capture leaks[4][6].OSHA Lab Standard[3]
Inspection Conduct and document weekly inspections of the SAA for leaks, bulging containers, or degraded caps[1][3].EPA Subpart K[3]

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to protect personnel and prevent the compound from entering the municipal water supply.

Step-by-Step Spill Response:

  • Assessment & Evacuation: Determine if the spill is minor (< 50g solid / < 500mL liquid) or major. For major spills, evacuate the laboratory immediately, secure the doors, and contact Environmental Health & Safety (EH&S)[1].

  • Personal Protective Equipment (PPE): For minor spills, don single-use nitrile gloves, chemical splash goggles, a lab coat, and an N95/P100 particulate respirator (if solid powder is aerosolized)[8][9].

  • Containment:

    • Solid Spills: Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the powder with damp absorbent pads[7].

    • Liquid Spills: Surround the spill with inert chemical absorbents (e.g., vermiculite or polypropylene pads). Do not use combustible materials like sawdust.

  • Collection: Use a non-sparking, tong-like device or plastic scoop to transfer the absorbed material into a hazardous waste bag[9].

  • Decontamination: Wash the affected surface with a 10% isopropanol/water solution and mild detergent. Collect all rinseate as hazardous waste[4].

SpillResponse Spill Spill Detected: [1-(4-Methylbenzyl)piperidin-4-yl] methanol HCl Assess Assess Spill Volume & Physical State Spill->Assess Minor Minor Spill (< 50g or < 500mL) Assess->Minor Major Major Spill (> 50g or > 500mL) Assess->Major PPE Don PPE (N95, Nitrile, Goggles) Minor->PPE Evacuate Evacuate Lab & Call EH&S (Do not attempt cleanup) Major->Evacuate Contain Containment: Damp Pads (Solid) or Inert Absorbent (Liquid) PPE->Contain Collect Transfer to Waste Drum (Use plastic scoops) Contain->Collect Decon Decontaminate Surface (Detergent/Isopropanol) Collect->Decon

Logical decision tree for chemical spill containment and decontamination.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, May 21, 2025.[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety.[Link]

  • Columbia University. "Hazardous Chemical Waste Management Guidelines." Columbia Research. [Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA, April 11, 2022.[Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS LLC, June 17, 2024.[Link]

  • Labor Security System. "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions." Labor Security.[Link]

  • Environmental Marketing Services. "Are You In Compliance With Proper Lab Waste Disposal Regulations?" EMS LLC, September 19, 2019.[Link]

  • Stanford University. "Chemical Waste Disposal." Stanford Environmental Health & Safety.[Link]

Sources

Handling

Comprehensive Safety and Handling Protocol:[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride

Introduction [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (CAS: 1332531-01-7) is a functionalized piperidine derivative frequently utilized as a building block in pharmaceutical research and drug development[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (CAS: 1332531-01-7) is a functionalized piperidine derivative frequently utilized as a building block in pharmaceutical research and drug development[1]. While the hydrochloride salt formulation enhances aqueous solubility for biological assays, it introduces specific handling risks, primarily related to its potential to aerosolize as a fine, irritating dust. This guide provides a self-validating, step-by-step operational framework for handling this compound safely.

Executive Summary & Hazard Profile

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The GHS classification highlights four primary risks[1],:

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity.

  • H315 (Causes skin irritation): The salt can strip moisture and cause localized dermatitis upon transdermal contact.

  • H319 (Causes serious eye irritation): Airborne particulates can settle on the ocular mucosa, causing severe irritation.

  • H335 (May cause respiratory irritation): Inhalation of the crystalline powder directly irritates the respiratory tract.

Table 1: Physicochemical & Safety Metrics

MetricValueCausality / Operational Impact
CAS Number 1332531-01-7[1]Unique identifier for inventory and SDS tracking.
Molecular Weight 255.78 g/mol [1]Relevant for molarity calculations in assay preparation.
LogP 2.62[1]Moderate lipophilicity; can penetrate lipid bilayers if dissolved.
TPSA 23.47[1]Low polar surface area; indicates high membrane permeability.
Storage Temp 2-8 °C (Sealed)[1]Requires cold storage to prevent degradation; handle under inert gas.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not just about compliance; it is about creating a barrier system tailored to the physical state of the chemical.

  • Respiratory Protection: When handling bulk powder outside of a certified containment hood, an air-purifying respirator (N95/P100) is mandatory[2]. Causality: Hydrochloride salts are highly crystalline and prone to accumulating static charge. This static can cause the powder to aerosolize unexpectedly, breaching the H335 respiratory irritation threshold.

  • Hand Protection: Nitrile rubber gloves are the standard. Causality: Nitrile provides an excellent balance of tactile sensitivity (needed for analytical balances) and chemical resistance against solid organic salts, preventing transdermal absorption (H315)[3].

  • Eye/Face Protection: Tightly sealed safety goggles (EN 166 or ANSI Z87.1)[3]. Causality: Standard safety glasses with side shields are insufficient against fine, airborne dust that can cause H319 serious eye irritation.

Table 2: Glove Compatibility Matrix[3]

Glove MaterialMinimum ThicknessBreakthrough TimeRecommended Use Case
Nitrile Rubber (NBR) 0.35 mm≥ 480 minutesStandard weighing and solid handling.
Fluororubber (FKM) 0.40 mm≥ 480 minutesSpill cleanup or when handling with solvents.
Butyl Rubber 0.50 mm≥ 480 minutesExtended exposure or bulk transfer.

Operational Handling Protocol

Every step in this workflow is designed as a self-validating system to ensure containment.

  • Step 1: Environmental Verification. Before opening the vial, verify that the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood has a face velocity between 0.4 and 0.6 m/s. Validation: Check the digital airflow monitor; do not proceed if the alarm is active or if the reading drops below 100 fpm.

  • Step 2: Anti-Static Preparation. Use anti-static weighing boats and spatulas. Causality: Metal spatulas can transfer static charge to the hydrochloride salt, causing electrostatic repulsion and sudden aerosolization of the powder.

  • Step 3: Precision Weighing. Transfer the required mass slowly. If dissolving the compound, add the solvent directly to the weighing vessel inside the hood to trap the powder in solution before moving it to the benchtop.

  • Step 4: Post-Handling Decontamination. Wipe down all surfaces, spatulas, and the exterior of the chemical vial with a damp disposable towel (using soap and water)[4]. Causality: Dry wiping can resuspend microscopic particles into the air, creating a delayed inhalation hazard.

Spill Response & Decontamination Pathway

In the event of a spill, immediate and structured action is required to prevent exposure to the H315 and H335 hazards.

SpillResponse Start Spill Detected: [1-(4-Methylbenzyl)piperidin-4-yl] methanol HCl Assess Assess Scale & Hazards (H302, H315, H319, H335) Start->Assess PPE Don Maximum PPE (Respirator, Nitrile, Goggles) Assess->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Collect Collect via Wet-Brushing or HEPA Vacuum Contain->Collect Decon Decontaminate Surface (Soap and Water) Collect->Decon Dispose Transfer to Solid Waste (Incineration Protocol) Decon->Dispose

Workflow for H302/H315/H319/H335 solid spill containment and decontamination.

  • Spill Protocol Causality: Notice that the workflow mandates "Wet-Brushing" or a HEPA vacuum[2]. Sweeping dry powder with a standard brush will generate a massive aerosol cloud, immediately exposing the operator to respiratory (H335) and ocular (H319) hazards.

Waste Disposal Plan

Improper disposal of halogenated organic salts can lead to severe environmental contamination and facility damage.

  • Step 1: Segregation. Collect all solid waste, contaminated gloves, and damp decontamination towels into a chemically compatible, sealable container (e.g., HDPE bucket)[2].

  • Step 2: Solvent Dissolution (If required). Depending on facility protocols, offer surplus material to a licensed disposal company by first dissolving it in a combustible solvent[2].

  • Step 3: High-Temperature Incineration. The waste must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber[2]. Causality: Combusting a hydrochloride salt releases highly corrosive hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[3]. The scrubber is a non-negotiable requirement to neutralize these toxic exhaust gases before they reach the atmosphere.

References

  • [3] Carl Roth. "Safety Data Sheet - Glove Compatibility and Breakthrough Standards". Carl Roth. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride
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